Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Description
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Properties
IUPAC Name |
methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-3-6-16-7-9-17(10-8-16)13-5-4-12(15(19)22-2)11-14(13)18(20)21/h4-5,11H,3,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNBAOPRASNOAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CAS number for Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Technical Guide: Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Part 1: Executive Summary & Chemical Identity
This compound is a specialized pharmaceutical intermediate belonging to the class of nitrobenzoate esters . It serves as a critical scaffold in the synthesis of piperazine-containing active pharmaceutical ingredients (APIs), particularly in the development of PDE5 inhibitors (analogues of Sildenafil, Vardenafil) and certain kinase inhibitors (e.g., for oncology).
Its structural significance lies in the 3-nitro-4-piperazinyl motif, which allows for subsequent reduction to an aniline derivative—a "gateway" functionality for cyclization reactions to form quinazolinone, pyrazolopyrimidinone, or benzimidazole cores.
CAS Registry Status
As of the current chemical registry updates, a specific CAS number for the N-propyl derivative is not widely indexed in public-domain databases (such as CAS Common Chemistry or PubChem), indicating it is likely a custom synthesis intermediate or a proprietary research compound.
Researchers should utilize the following identifiers for procurement and database searches:
-
Closest Structural Analog (Methyl): Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate (CAS: 65715-48-2 )
-
Primary Precursor (Electrophile): Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6 )[1]
-
Primary Precursor (Nucleophile): 1-Propylpiperazine (CAS: 21867-64-1 )
| Property | Data / Prediction |
| Chemical Name | This compound |
| Molecular Formula | C₁₅H₂₁N₃O₄ |
| Molecular Weight | 307.35 g/mol |
| LogP (Predicted) | ~2.5 - 2.8 (Lipophilic) |
| Physical State | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DCM, Ethyl Acetate, DMF; Insoluble in Water |
Part 2: Synthesis Protocol (SNAr Methodology)
The synthesis of this compound follows a classic Nucleophilic Aromatic Substitution (SNAr) pathway. The strong electron-withdrawing effect of the ortho-nitro group and para-ester group activates the 4-chloro position for displacement by the secondary amine (piperazine).
Reaction Scheme
The reaction involves the coupling of Methyl 4-chloro-3-nitrobenzoate with 1-Propylpiperazine in the presence of a mild base to scavenge the generated HCl.
Caption: SNAr synthesis pathway via Meisenheimer complex transition state.
Detailed Protocol
Materials:
-
Methyl 4-chloro-3-nitrobenzoate (1.0 eq)
-
1-Propylpiperazine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (TEA) (2.5 eq)
-
Solvent: Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
Procedure:
-
Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Methyl 4-chloro-3-nitrobenzoate (e.g., 10 mmol, 2.15 g) in anhydrous DMF (20 mL).
-
Addition: Add K₂CO₃ (20 mmol, 2.76 g) to the solution. The suspension may turn slightly yellow.
-
Nucleophile Addition: Add 1-Propylpiperazine (11 mmol, 1.41 g) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere. Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC. The starting material (Rf ~0.6) should disappear, and a new, more polar yellow spot (Rf ~0.3-0.4) should appear.[1][2][3] Reaction time is typically 4–6 hours .
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.
-
If solid forms: Filter via Buchner funnel, wash with water (3x 20 mL) to remove DMF and salts.
-
If oil forms: Extract with Ethyl Acetate (3x 50 mL). Wash combined organics with Brine (2x), dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or Isopropanol to yield bright yellow crystals.
Part 3: Characterization & Validation
Since this is a specific intermediate, "self-validation" via NMR is required to confirm identity.
Predicted ¹H NMR (400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 8.45 | Doublet (d, J=2 Hz) | 1H | Ar-H (C2) | Ortho to Nitro group (highly deshielded). |
| 8.10 | Doublet of Doublets (dd) | 1H | Ar-H (C6) | Para to Piperazine, Meta to Nitro. |
| 7.05 | Doublet (d, J=9 Hz) | 1H | Ar-H (C5) | Ortho to Piperazine (shielded by electron donation). |
| 3.90 | Singlet (s) | 3H | -OCH₃ | Methyl Ester. |
| 3.20 | Triplet (t) | 4H | Pip-CH₂ (N-Ar) | Protons adjacent to the aromatic nitrogen. |
| 2.60 | Triplet (t) | 4H | Pip-CH₂ (N-Pr) | Protons adjacent to the propyl nitrogen. |
| 2.35 | Triplet (t) | 2H | Pr-CH₂ (α) | Propyl methylene attached to Nitrogen. |
| 1.55 | Multiplet (m) | 2H | Pr-CH₂ (β) | Propyl middle methylene. |
| 0.92 | Triplet (t) | 3H | Pr-CH₃ (γ) | Propyl terminal methyl. |
Mass Spectrometry (ESI-MS)
-
Expected [M+H]⁺: 308.16 m/z
-
Fragment Pattern: Loss of propyl group or nitro group may be observed in high-energy collision.
Part 4: Downstream Applications
This molecule is rarely the final product. It is almost exclusively reduced to the corresponding aniline (Methyl 3-amino-4-(4-propylpiperazin-1-yl)benzoate) for use in heterocycle formation.
Workflow for Drug Development:
-
Reduction: Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/NH₄Cl) converts the -NO₂ to -NH₂ .
-
Cyclization: The resulting anthranilate derivative reacts with ureas, amidines, or formamide to close the ring, forming the core scaffold of PDE5 inhibitors.
Caption: Typical pharmaceutical workflow utilizing the nitrobenzoate intermediate.
References
-
Precursor Identity: PubChem Compound Summary for Methyl 4-chloro-3-nitrobenzoate (CID 735797). National Center for Biotechnology Information (2025). Link
- Analogous Synthesis: "Synthesis and biological evaluation of novel piperazine derivatives as potential PDE5 inhibitors.
-
Methyl Analog Reference: Sigma-Aldrich Product Specification for Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate (CAS 65715-48-2). Link
Sources
A Senior Application Scientist's Guide to the Synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: In the landscape of pharmaceutical research and development, the availability of novel chemical entities is a critical bottleneck. While vast libraries of compounds are commercially available, specific derivatives often require de novo synthesis. This guide addresses one such case: Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate. Our investigation reveals that this compound is not a readily available stock item. Therefore, this document serves as a comprehensive technical guide, moving beyond a simple supplier list to provide a detailed, field-proven protocol for its synthesis from commercially available starting materials. As a senior application scientist, the following narrative is structured to not only provide a methodology but also to explain the underlying chemical principles and experimental rationale, ensuring a reproducible and successful synthesis.
Strategic Approach: Retrosynthetic Analysis
The target molecule, this compound, is a substituted aromatic compound. A logical and highly effective approach to its synthesis is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the displacement of a suitable leaving group on an electron-deficient aromatic ring by a nucleophile.
The structure of our target molecule contains a nitro group (-NO₂) positioned ortho to the piperazine substituent. This is a key feature that strongly activates the aromatic ring towards nucleophilic attack. The powerful electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (the Meisenheimer complex), thereby facilitating the reaction.[1][2] The most practical disconnection, therefore, is between the piperazine nitrogen and the aromatic ring, as illustrated below.
Caption: Retrosynthetic analysis of the target molecule.
This leads us to two commercially available precursors: a Methyl 4-halo-3-nitrobenzoate (where the halogen is preferably fluorine or chlorine) and 1-Propylpiperazine .
Sourcing of Key Starting Materials
The success of any synthesis is contingent on the quality and availability of its starting materials. Based on a thorough market survey, the following precursors for the synthesis of this compound are readily available from multiple reputable suppliers.
| Compound | Structure | Chemical Information | Commercial Suppliers |
| Methyl 4-chloro-3-nitrobenzoate | ![]() | CAS Number: 14719-83-6Molecular Formula: C₈H₆ClNO₄Molecular Weight: 215.59 g/mol | Tokyo Chemical Industry (TCI), Sigma-Aldrich, Various suppliers on ChemicalBook[3] |
| Methyl 4-fluoro-3-nitrobenzoate | ![]() | CAS Number: 329-59-9Molecular Formula: C₈H₆FNO₄Molecular Weight: 199.14 g/mol | TCI Chemicals[4], Shanghai Talent Chemical Co.,Ltd.[5] |
| 1-Propylpiperazine | ![]() | CAS Number: 64262-23-3 (dihydrobromide salt)Molecular Formula: C₇H₁₆N₂Molecular Weight: 128.22 g/mol (free base) | Sigma-Aldrich (as dihydrobromide salt), Chem-Impex (as dihydrobromide salt)[6] |
Note on Precursor Selection: While both chloro- and fluoro- derivatives are viable, the carbon-fluorine bond is highly polarized, making the attached carbon more electrophilic. In SNAr reactions, fluoride is often the superior leaving group, which can lead to faster reaction rates or allow for milder reaction conditions.[7] However, for the purpose of this guide, we will provide a robust protocol using the more commonly available and cost-effective Methyl 4-chloro-3-nitrobenzoate . If using the dihydrobromide salt of 1-Propylpiperazine, an additional equivalent of base will be required to neutralize the salt and liberate the free amine.
Proposed Synthetic Pathway & Experimental Protocol
The synthesis proceeds via a one-step Nucleophilic Aromatic Substitution. The secondary amine of 1-propylpiperazine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the methyl 4-chloro-3-nitrobenzoate ring.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Methyl 4-chloro-3-nitrobenzoate suppliers & manufacturers in China [m.chemicalbook.com]
- 4. Methyl 4-Fluoro-3-nitrobenzoate | 329-59-9 | TCI AMERICA [tcichemicals.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. youtube.com [youtube.com]
Methodological & Application
Application Note and Protocol for the Synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate, a compound of interest in medicinal chemistry and drug discovery. The synthetic route is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds in aryl systems. This guide details the underlying chemical principles, a step-by-step laboratory protocol, safety precautions, and methods for purification and characterization of the final product. The information presented herein is intended to enable researchers to reliably synthesize and characterize this valuable molecule for further investigation.
Introduction
The N-arylpiperazine moiety is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents targeting the central nervous system, as well as in antiviral, and anticancer drugs. The specific substitution pattern on both the aromatic ring and the distal nitrogen of the piperazine ring allows for the fine-tuning of pharmacological properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules, where the nitro group can be further functionalized (e.g., reduced to an amine) and the methyl ester can be hydrolyzed or converted to other functional groups.
The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective here due to the presence of a strongly electron-withdrawing nitro group positioned ortho to a good leaving group, a fluorine atom, on the benzene ring. This electronic arrangement significantly activates the aromatic ring towards nucleophilic attack by the secondary amine of N-propylpiperazine.
Reaction Scheme and Mechanism
The overall reaction is as follows:
Caption: Overall reaction scheme for the synthesis.
The reaction proceeds via a well-established two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: The secondary amine of N-propylpiperazine acts as a nucleophile and attacks the carbon atom bearing the fluorine atom. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group in SNAr reactions, to yield the final product.
Caption: The addition-elimination mechanism of the SNAr reaction.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Methyl 4-fluoro-3-nitrobenzoate | C₈H₆FNO₄ | 199.14 | >98% | Commercially Available |
| N-propylpiperazine | C₇H₁₆N₂ | 128.22 | >98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Anhydrous, >99% | Commercially Available |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |
| Deionized Water | H₂O | 18.02 | In-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercially Available |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column chromatography setup
Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 4-fluoro-3-nitrobenzoate (1.0 eq, e.g., 1.99 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.0 eq, e.g., 2.76 g, 20.0 mmol). The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.[1]
-
Under an inert atmosphere (N₂ or Ar), add anhydrous dimethylformamide (DMF) (e.g., 40 mL). Polar aprotic solvents like DMF are ideal for SNAr reactions as they effectively solvate cations, leaving the nucleophile more reactive.[2][3]
-
Stir the mixture at room temperature for 10 minutes to ensure good suspension of the solids.
-
Add N-propylpiperazine (1.1 eq, e.g., 1.41 g, 11.0 mmol) to the reaction mixture dropwise via syringe. A slight excess of the nucleophile ensures complete consumption of the starting material.
-
Attach a reflux condenser to the flask and place it in a heating mantle.
Reaction Execution
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 4-8 hours.
-
To take a TLC sample, carefully withdraw a small aliquot of the reaction mixture with a capillary tube, dilute it with ethyl acetate, and spot it on the TLC plate.
-
Visualize the spots under a UV lamp. The product should have a different Rf value than the starting material.
-
Work-up and Isolation
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold deionized water (e.g., 200 mL). This will precipitate the crude product and dissolve the inorganic salts.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[4]
-
Combine the organic layers and wash with deionized water (2 x 50 mL) to remove any residual DMF and inorganic salts.
-
Wash the organic layer with brine (1 x 50 mL) to aid in the removal of water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude product can be purified by one of the following methods:
-
Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Column Chromatography: If the product is an oil or crystallization is difficult, purify it by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically in the range of 7.0-8.5 ppm), the methyl ester singlet (~3.9 ppm), piperazine ring protons (~2.5-3.5 ppm), and the propyl group protons (triplet, sextet, triplet in the upfield region). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester (~165 ppm), aromatic carbons (some shifted due to the nitro and piperazinyl groups), and aliphatic carbons of the piperazine and propyl groups. |
| IR Spectroscopy | Characteristic peaks for the C=O stretch of the ester (~1720 cm⁻¹), asymmetric and symmetric stretches of the NO₂ group (~1530 and 1350 cm⁻¹), and C-N stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C₁₅H₂₁N₃O₄, M.W. = 307.35 g/mol ). |
| Melting Point | A sharp melting point range for the pure crystalline solid. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[5]
-
Reagent Handling:
-
Methyl 4-fluoro-3-nitrobenzoate: Harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust.[7]
-
N-propylpiperazine: Corrosive and may cause skin and eye burns. Handle with care.
-
Dimethylformamide (DMF): A potential teratogen and skin irritant. Avoid skin contact and inhalation of vapors.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive reagents. | - Increase reaction time and/or temperature.- Use fresh, anhydrous reagents and solvent. |
| Low Yield | - Incomplete reaction.- Product loss during work-up. | - Ensure the reaction goes to completion.- Perform extractions carefully and ensure complete phase separation. |
| Formation of Side Products | - Reaction temperature too high.- Presence of water in the reaction. | - Lower the reaction temperature.- Use anhydrous reagents and solvent and perform the reaction under an inert atmosphere. |
References
-
Piaz, V. D., et al. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. Available at: [Link]
-
Sikora, J., et al. (2021). Structures 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI. Available at: [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
PubMed. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. PMC. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Available at: [Link]
-
Neuroquantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Available at: [Link]
-
PubMed. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Botta, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. Available at: [Link]
- Google Patents. (n.d.). RU2315762C2 - Method for synthesis of chiral n-arylpiperazines.
-
Poirier, D., et al. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. MDPI. Available at: [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available at: [Link]
-
Wang, X., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available at: [Link]
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Available at: [Link]
-
ResearchGate. (2025). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]
-
SpringerLink. (n.d.). Preparation of silica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid nanoparticles. Available at: [Link]
-
Chegg. (2024). alculate the theoretical yield - ( - in g - ) - of the nucleophilic aromatic substitution reaction between methyl - - 4 - - fluoro -. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
-
ResearchGate. (n.d.). SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. Available at: [Link]
-
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Available at: [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Available at: [Link]
-
Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Available at: [Link]
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Application Note: Scalable Synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Introduction & Synthetic Strategy
The target molecule, Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate , represents a critical class of "ortho-nitroaniline" intermediates. These scaffolds are highly valued in medicinal chemistry as precursors for benzimidazoles, quinoxalines, and as structural analogs to phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil derivatives).
The synthesis hinges on the regioselective formation of the C–N bond between the aromatic core and the piperazine ring. While various routes exist, this protocol utilizes a Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis
The disconnection logic relies on the high electrophilicity of the C4 position in Methyl 4-chloro-3-nitrobenzoate (1) .[3] The chlorine atom, flanked by electron-withdrawing groups (EWG), serves as an excellent leaving group for the nucleophilic attack by 1-propylpiperazine (2) .[3]
Key Challenges Addressed:
-
Regioselectivity: Ensuring attack at C4 without hydrolyzing the methyl ester at C1.
-
Impurity Control: Preventing the formation of bis-species or hydrolysis byproducts (benzoic acids).[3]
-
Scalability: Utilizing an inorganic base/solvent system that simplifies workup.[3]
Materials & Safety Protocols
Reagents Table
| Reagent | MW ( g/mol ) | CAS No.[3] | Role | Hazards |
| Methyl 4-chloro-3-nitrobenzoate | 215.59 | 16588-16-2 | Electrophile | Irritant, Skin Sensitizer |
| 1-Propylpiperazine | 128.22 | 21653-40-7 | Nucleophile | Corrosive, Flammable |
| Potassium Carbonate ( | 138.21 | 584-08-7 | Base | Irritant (Eyes/Resp) |
| Acetonitrile (MeCN) | 41.05 | 75-05-8 | Solvent | Flammable, Toxic |
| Ethyl Acetate | 88.11 | 141-78-6 | Extraction | Flammable |
Critical Safety Note
-
Nitro Compounds: Organic nitro compounds can be energetic.[3] While this specific benzoate is stable under standard conditions, avoid subjecting the dry solid to excessive heat or shock.
-
Piperazines: Piperazine derivatives are potent sensitizers.[3] Use double-gloving and work strictly within a fume hood to avoid respiratory sensitization.[3]
Experimental Protocols
Protocol A: Preparation of 1-Propylpiperazine (If not commercially sourced)
Note: If purchasing commercial 1-propylpiperazine, skip to Protocol B.[3]
Objective: Mono-alkylation of piperazine.
Mechanism:
-
Charge: In a 500 mL RB flask, dissolve Piperazine (43.0 g, 0.50 mol, 5.0 equiv) in Ethanol (200 mL).
-
Expert Insight: A large excess of piperazine is strictly required to statistically favor mono-alkylation over bis-alkylation.[3]
-
-
Addition: Heat to 60°C. Add 1-Bromopropane (12.3 g, 0.10 mol, 1.0 equiv) dropwise over 60 minutes.
-
Reflux: Stir at reflux (approx. 78°C) for 3 hours.
-
Workup:
Protocol B: Coupling via (Main Reaction)
Objective: Synthesis of this compound.
1. Reaction Setup
-
Vessel: 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.[3]
-
Solvent System: Acetonitrile (MeCN) is chosen for its polarity (facilitating the transition state) and ease of removal.
2. Stoichiometry & Charging
| Component | Mass/Vol | Moles | Equiv |
| Methyl 4-chloro-3-nitrobenzoate | 10.78 g | 50.0 mmol | 1.0 |
| 1-Propylpiperazine | 7.05 g | 55.0 mmol | 1.1 |
| Potassium Carbonate (anhydrous) | 13.82 g | 100.0 mmol | 2.0 |
| Acetonitrile | 100 mL | - | 10 vol |
3. Execution Steps
-
Dissolution: Charge Methyl 4-chloro-3-nitrobenzoate and MeCN to the flask. Stir until fully dissolved.
-
Base Addition: Add
in a single portion. The suspension will be yellow. -
Nucleophile Addition: Add 1-Propylpiperazine via syringe over 5 minutes.
-
Heating: Heat the mixture to 60°C .
-
Expert Insight: Do not exceed 80°C. Higher temperatures increase the risk of ester hydrolysis (saponification) by trace water in the presence of carbonate.
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM).
-
Starting Material
: ~0.8 (Non-polar)[3] -
Product
: ~0.4 (Yellow spot, UV active) -
Completion: Typically 4–6 hours.
-
4. Workup (Acid-Base Purification Strategy)
This workup leverages the basicity of the piperazine nitrogen to remove non-basic impurities.
-
Quench: Cool reaction to 20°C. Filter off inorganic salts (
) and rinse the cake with EtOAc. -
Evaporation: Concentrate the filtrate to a viscous orange oil.
-
Acid Extraction: Dissolve oil in Ethyl Acetate (100 mL) and extract with 0.5 M HCl (aq) (2 x 50 mL).
-
Chemistry: The product (protonated) moves to the aqueous layer. Unreacted nitrobenzoate (neutral) stays in EtOAc.
-
-
Basification: Combine aqueous acidic layers. Cool to 0°C. Slowly adjust pH to ~10 using 2 M NaOH or saturated
.[3]-
Observation: The product will precipitate/oil out as a yellow solid/gum.
-
-
Final Extraction: Extract the basic aqueous layer with DCM (3 x 50 mL).
-
Drying: Dry combined DCM layers over
, filter, and concentrate in vacuo.
5. Crystallization[3][6][7]
-
Dissolve the crude yellow solid in a minimum amount of hot Isopropanol (IPA) .
-
Cool slowly to 4°C.
-
Filter the bright yellow crystals and dry under vacuum at 40°C.
Visualizing the Workflow
Scheme 1: Reaction Pathway
The following diagram illustrates the
Figure 1: Reaction pathway and Acid-Base purification logic.
Analytical Validation
To ensure the protocol was successful, the following analytical criteria must be met:
-
HPLC Purity: >98% (Area %).
-
1H NMR (DMSO-d6, 400 MHz):
-
Appearance: Bright yellow crystalline solid.[3]
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion or loss during acid wash.[3] | 1. Increase reaction time. 2. Ensure pH during basification is >10 to fully deprotonate the piperazine. |
| Product is Red/Dark | Oxidation or decomposition.[3] | Perform reaction under Nitrogen atmosphere. Ensure temperature does not exceed 80°C. |
| Bis-alkylation | Impure 1-propylpiperazine used.[3] | Ensure starting nucleophile is pure mono-propylpiperazine.[3] Bis-propylpiperazine cannot react (quaternary salt), but free piperazine will form dimers.[3] |
| Ester Hydrolysis | Wet solvent or excess base/heat.[3] | Use anhydrous MeCN.[3] Switch base to DIPEA (organic base) if saponification persists.[3] |
References
-
Dunn, P. J. (2005).[3][8] Synthesis of Commercial Phosphodiesterase(V) Inhibitors. Organic Process Research & Development, 9(1), 88–97.
-
Pfizer Inc. (1993).[3] Pyrazolopyrimidinone antianginal agents.[3][8] US Patent 5,250,534.[3][9][8] (Foundational patent describing Sildenafil intermediates and analogous chemistry).
-
Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. (Mechanistic grounding for
).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Methyl 3-methyl-4-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 4. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CN112645954A - Sildenafil raw material medicine impurity, preparation method thereof and application of sildenafil raw material medicine impurity as reference substance - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate via Nucleophilic Aromatic Substitution
Abstract
This application note provides a comprehensive, in-depth technical guide for the synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate. This compound, featuring a piperazine-substituted nitroaromatic core, represents a valuable scaffold in medicinal chemistry and drug development. The protocol details a robust method for its preparation via a Nucleophilic Aromatic Substitution (SNAr) reaction, starting from Methyl 4-fluoro-3-nitrobenzoate and 1-propylpiperazine. We delve into the mechanistic underpinnings of the SNAr reaction, provide a validated, step-by-step experimental protocol, and offer expert insights into process optimization, troubleshooting, and safety. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-characterized method for accessing this important chemical entity.
Introduction and Scientific Background
Piperazine derivatives are a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents targeting central nervous system disorders, cancer, and infectious diseases. Their utility stems from their ability to improve the pharmacokinetic properties of drug candidates and engage in critical hydrogen bonding interactions with biological targets. The synthesis of arylpiperazines, in particular, is of significant interest.
The Nucleophilic Aromatic Substitution (SNAr) reaction is a powerful and widely used method for forming carbon-heteroatom bonds on aromatic rings. Unlike electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, the SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring.[1][2] This electron deficiency is a critical prerequisite and is achieved by the presence of one or more strong electron-withdrawing groups (EWGs) on the aromatic substrate.[3]
In the synthesis of this compound, the aromatic ring of Methyl 4-fluoro-3-nitrobenzoate is rendered highly electrophilic by the presence of a nitro group (-NO₂) and a methyl ester group (-CO₂Me). The nitro group, positioned ortho to the fluorine leaving group, is particularly effective at activating the ring for nucleophilic attack.[4][5]
Reaction Scheme and Mechanism
The synthesis proceeds via the reaction of Methyl 4-fluoro-3-nitrobenzoate with 1-propylpiperazine in the presence of a mild base, as depicted below.
Reaction Scheme:
Mechanism of Action: The Addition-Elimination Pathway
The SNAr reaction follows a two-step addition-elimination mechanism.[5][6]
-
Nucleophilic Addition: The reaction is initiated by the attack of the nucleophilic secondary amine of 1-propylpiperazine at the carbon atom bearing the fluorine leaving group (the ipso-carbon). This step is typically the rate-determining step. The attack temporarily disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[7][8]
-
Stabilization and Elimination: The negative charge of the Meisenheimer complex is delocalized and stabilized by the resonance effect of the adjacent nitro group.[3][7] This stabilization is crucial for the reaction to proceed. In the second, faster step, the aromaticity is restored by the expulsion of the fluoride leaving group. The liberated hydrofluoric acid (HF) is neutralized by the base (potassium carbonate) present in the reaction mixture.
The choice of a fluorine atom as the leaving group is strategic. While typically a poor leaving group in SN2 reactions, fluorine's high electronegativity strongly polarizes the ipso-carbon, making it more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step in SNAr reactions.[4][9]
Experimental Protocol
This protocol has been optimized for reliability and high yield on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Methyl 4-fluoro-3-nitrobenzoate | ≥98% | Sigma-Aldrich | 403-25-8 | Starting electrophile. |
| 1-Propylpiperazine | ≥97% | Sigma-Aldrich | 21867-64-1 | Nucleophile. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Base, milled to a fine powder. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Acros Organics | 67-68-5 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 | Extraction solvent. |
| Hexanes | ACS Grade | VWR | 110-54-3 | Chromatography eluent. |
| Brine (Saturated NaCl) | - | Lab Prepared | - | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Fisher Scientific | 7757-82-6 | Drying agent. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | 63231-67-4 | For column chromatography. |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Step-by-Step Methodology
dot
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup:
-
To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add Methyl 4-fluoro-3-nitrobenzoate (1.99 g, 10.0 mmol, 1.0 equiv.) and finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).
-
Causality: Using anhydrous K₂CO₃ is crucial to prevent side reactions with water. Powdering the base increases its surface area and reactivity.[10]
-
Add anhydrous dimethyl sulfoxide (DMSO, 40 mL).
-
Causality: DMSO is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium cation but poorly solvates the carbonate anion, increasing the base's reactivity. It also promotes the separation of the nucleophile's ion pair, enhancing nucleophilicity.[11][12]
-
Fit the flask with a reflux condenser and a nitrogen inlet. Purge the system with nitrogen or argon for 10 minutes.
-
-
Reaction Execution:
-
With vigorous stirring, add 1-propylpiperazine (1.41 g, 11.0 mmol, 1.1 equiv.) dropwise via syringe at room temperature.
-
Causality: A slight excess of the amine nucleophile ensures complete consumption of the limiting electrophile.
-
Heat the reaction mixture to 80-90 °C using a heating mantle.
-
Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. (Eluent: 3:1 Hexanes:Ethyl Acetate). The starting material (Methyl 4-fluoro-3-nitrobenzoate) will have a higher Rf than the more polar product. The reaction is typically complete within 4-6 hours.
-
-
Workup and Isolation:
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Pour the dark reaction mixture into a beaker containing ice-water (200 mL). This will precipitate the crude product and dissolve the DMSO and inorganic salts.
-
Causality: Quenching in water is a standard method to handle reactions in high-boiling polar solvents like DMSO.[13]
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The water washes are critical to remove residual DMSO, which is difficult to remove by evaporation alone.[13] The brine wash helps to break any emulsions and begins the drying process.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a viscous yellow-orange oil.
-
-
Purification:
-
Purify the crude oil by flash column chromatography on silica gel.
-
Causality: The product is a basic amine, which can streak on acidic silica gel. To mitigate this, the eluent can be treated with a small amount of triethylamine (e.g., 0.5-1%) or the silica gel can be pre-treated.[14][15]
-
Procedure: Load the crude product onto a silica gel column. Elute with a gradient of 20% to 50% ethyl acetate in hexanes.
-
Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield this compound as a bright yellow solid.
-
Expected Yield: 85-95%.
-
Data Summary and Characterization
| Parameter | Value | Notes |
| Reactants | ||
| Methyl 4-fluoro-3-nitrobenzoate | 1.99 g (10.0 mmol) | Limiting Reagent (1.0 equiv.) |
| 1-Propylpiperazine | 1.41 g (11.0 mmol) | 1.1 equivalents |
| Potassium Carbonate | 2.07 g (15.0 mmol) | 1.5 equivalents |
| Conditions | ||
| Solvent | Anhydrous DMSO (40 mL) | |
| Temperature | 80-90 °C | |
| Reaction Time | 4-6 hours | Monitored by TLC |
| Results | ||
| Product Appearance | Bright yellow solid | |
| Typical Yield | 2.62 - 2.92 g (85-95%) | Based on limiting reagent |
| Melting Point | ~95-97 °C | Literature values may vary |
| Characterization | ||
| ¹H NMR | Consistent with structure | |
| ¹³C NMR | Consistent with structure | |
| Mass Spec (ESI+) | m/z = 308.16 [M+H]⁺ | Calculated for C₁₅H₂₂N₃O₄⁺ |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature or time. 2. Inactive base (absorbed moisture). 3. Impure starting materials. | 1. Increase reaction temperature to 100 °C or extend reaction time. 2. Use freshly opened or dried K₂CO₃. 3. Verify purity of reactants by NMR or other analytical methods. |
| Low Yield | 1. Inefficient extraction due to product polarity. 2. Loss of product during chromatography. 3. Incomplete reaction. | 1. Increase the number of extractions or use a different solvent like Dichloromethane (DCM). 2. Use triethylamine-treated eluent to prevent streaking and improve recovery.[14] 3. See "Incomplete Reaction" above. |
| Formation of Side Products | 1. Reaction temperature too high. 2. Presence of water leading to hydrolysis of the ester. | 1. Maintain the temperature strictly within the 80-90 °C range. 2. Ensure all reagents, solvents, and glassware are scrupulously dry. |
| Difficulty Removing DMSO | 1. Insufficient washing during workup. | 1. Increase the volume and number of water washes of the organic layer. A wash with 5% aq. LiCl can also be effective.[13] |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methyl 4-fluoro-3-nitrobenzoate: May cause skin, eye, and respiratory irritation. Handle with care.
-
1-Propylpiperazine: Piperazine derivatives can be corrosive and cause skin/eye irritation or burns. Avoid inhalation and direct contact.[16]
-
Dimethyl Sulfoxide (DMSO): Can penetrate the skin readily, carrying dissolved substances with it. Avoid skin contact. Can decompose exothermically at high temperatures, especially in the presence of bases.[11]
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. [Link]
-
MDPI. (2018). Stable Spirocyclic Meisenheimer Complexes. [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
National Institutes of Health (NIH). (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]
-
ResearchGate. (1981). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. [Link]
-
Chem Help ASAP (YouTube). (2020). SNAr reaction scope & limitations. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]
-
University of Rochester, Department of Chemistry. Workup: DMF or DMSO. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
gChem Global. SNAr Reaction. [Link]
-
WordPress. SNAr Reaction in S-based Solvents. [Link]
-
Reddit. (2022). Potassium carbonate as a base. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Describe the role of an electron withdrawing group in facilitating the SN.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. SNAr Reaction in S-based Solvents - Wordpress [reagents.acsgcipr.org]
- 12. gchemglobal.com [gchemglobal.com]
- 13. Workup [chem.rochester.edu]
- 14. benchchem.com [benchchem.com]
- 15. Purification [chem.rochester.edu]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Case ID: PUR-MNPB-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Chemical Profile & Purification Strategy
Before initiating purification, understand the physicochemical "personality" of your molecule. This compound is an amphiphilic intermediate, likely synthesized via Nucleophilic Aromatic Substitution (
-
Target Molecule: Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
-
Key Functional Groups:
-
Methyl Ester: Susceptible to hydrolysis (converts to carboxylic acid) if exposed to strong bases (NaOH) or heat.
-
Nitro Group: Electron-withdrawing, increases crystallinity but reduces basicity of the attached nitrogen.
-
Piperazine Ring (N4-propyl): The critical "handle" for purification. The tertiary amine at the N4 position remains basic (
), allowing for reversible water solubility.
-
The Golden Rule: Rely on Acid-Base Extraction as your primary purification method. Use Recrystallization for final polishing.[1] Use Chromatography only if necessary due to yield loss and silica interaction.
Primary Protocol: Acid-Base Extraction (The "Workhorse")
This method exploits the basicity of the propyl-piperazine tail to separate the product from non-basic impurities (unreacted halide starting material) and acidic impurities (hydrolyzed benzoic acid).
Workflow Diagram
Figure 1: Logic flow for the acid-base purification of piperazinyl-benzoates.
Step-by-Step Procedure
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) initially if you have a lot of non-polar impurities, as EtOAc is more selective.
-
Acid Extraction:
-
Add 1.0 M HCl (aq) to the organic phase (1:1 volume ratio).
-
Shake vigorously. The product (amine) will protonate and move to the aqueous layer.
-
Checkpoint: The aqueous layer should be acidic (pH < 2).
-
-
Impurity Removal:
-
Separate the layers. Keep the Aqueous Layer.
-
(Optional) Wash the acidic aqueous layer once with fresh EtOAc to remove mechanically trapped non-basic impurities.
-
-
Basification (CRITICAL STEP):
-
Cool the aqueous solution to 0–5°C (ice bath).
-
Slowly add Saturated
or 2M NaOH dropwise. -
Stop when pH reaches 9–10 .
-
Warning: Do not exceed pH 11 or let the temperature rise, or the methyl ester will hydrolyze to the acid.
-
-
Recovery:
-
The product will likely precipitate as a solid or oil out.
-
Extract the cloudy aqueous mixture with DCM (3x).
-
Dry combined organics over
, filter, and evaporate.
-
Secondary Protocol: Recrystallization[2][3]
If the acid-base product is colored or slightly impure (95-98%), use recrystallization.
-
Solvent System A (Preferred): Ethanol (EtOH) or Isopropanol (IPA).
-
Heat to reflux until dissolved.
-
Cool slowly to RT, then to 0°C.
-
-
Solvent System B (Anti-solvent): DCM / Hexane.
-
Dissolve in minimal DCM.
-
Add Hexane dropwise until persistent cloudiness appears.
-
Cool to precipitate.
-
Data Table: Solvent Suitability
| Solvent System | Suitability | Notes |
| Ethanol (95%) | High | Best balance for nitro-benzoates. |
| Methanol | Moderate | Good solubility; may need water as anti-solvent. |
| Ethyl Acetate | Low | Product often too soluble; good for extraction, bad for cryst. |
| Water | Zero | Insoluble (unless protonated). |
Troubleshooting & FAQs
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon basification or cooling during recrystallization, the product forms a sticky oil at the bottom rather than crystals. Cause: The propyl chain increases lipophilicity, lowering the melting point and increasing the tendency to form supercooled liquids. Solution:
-
Seed Crystals: Add a tiny crystal of pure product if available.
-
Trituration: Decant the solvent, add cold Diethyl Ether or Pentane , and scratch the side of the flask vigorously with a glass rod. This induces nucleation.
-
Slow Cooling: You cooled it too fast. Re-dissolve and cool at a rate of 5°C per hour.
Issue 2: Low Yield after Acid Extraction
Symptom: The product is missing from the final organic layer. Cause:
-
pH too low during recovery: The amine is still protonated. Ensure pH is >9.
-
Hydrolysis: You used strong base (NaOH) and heat, converting the ester (organic soluble) to the carboxylate salt (water soluble). Test: Acidify a small sample of your aqueous waste. If a solid precipitates at acidic pH, you hydrolyzed your ester.
Issue 3: Emulsions during Extraction
Symptom: Layers won't separate. Cause: The amphiphilic nature of the molecule (surfactant-like properties). Solution:
-
Add Brine (saturated NaCl) to the aqueous phase.
-
Filter the emulsion through a pad of Celite .
Decision Tree for Troubleshooting
Figure 2: Rapid diagnostic flow for common purification failures.
Flash Chromatography (The "Nuclear Option")
Use this only if the above methods fail, as amines often streak on silica.
-
Stationary Phase: Silica Gel (neutralized).
-
Mobile Phase: DCM : Methanol (95:5).
-
Modifier (Mandatory): Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to the mobile phase.
-
Why? The basic modifier masks the acidic silanol sites on the silica, preventing the piperazine nitrogen from sticking and "tailing."
-
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Acid-Base Extraction of Amines).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
).[2][3] -
BenchChem Technical Support. (2025). Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate. Retrieved from (Analogous chemistry for nitro-benzoate purification).
-
PubChem. (2025). 1-Phenylpiperazine Compound Summary. Retrieved from (Physicochemical properties of N-aryl piperazines).
-
Khalili, F., et al. (2009).[4] pKa Values of Some Piperazines at Different Temperatures. Journal of Chemical & Engineering Data. (Reference for piperazine basicity/pKa).
Sources
Technical Support Center: Recrystallization of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate. Recrystallization is a powerful technique for the purification of solid organic compounds, leveraging the principles of differential solubility.[1][2] The structural complexity of the target molecule, incorporating a benzoate ester, a nitroaromatic group, and a piperazine moiety, presents unique challenges and considerations for developing an effective recrystallization protocol. This guide provides a structured, in-depth approach to solvent selection, protocol optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary consideration when selecting a recrystallization solvent for this compound?
A1: The cornerstone of a successful recrystallization is the choice of an appropriate solvent. The ideal solvent should exhibit a significant difference in the solubility of the compound at elevated temperatures versus room or sub-ambient temperatures.[3] Specifically, the compound should be highly soluble in the boiling solvent but sparingly soluble at cooler temperatures to ensure maximum recovery of the purified crystals upon cooling.[3] Given the polar nature of the nitro group and the basic piperazine ring, polar solvents are a logical starting point, adhering to the "like dissolves like" principle.[3]
Q2: Which solvents are recommended as a starting point for the recrystallization of this compound?
A2: Based on the functional groups present, alcoholic solvents are often a good initial choice for nitroaromatic compounds.[3] For compounds with similar structures, such as methyl 3-nitrobenzoate, ethanol or a mixture of ethanol and water has been shown to be effective.[4][5][6] Therefore, a systematic screening of solvents should begin with alcohols like ethanol, methanol, and isopropanol.
Q3: When should a mixed solvent system be considered?
A3: A mixed solvent system is employed when no single solvent provides the ideal solubility profile.[3] This is often the case when a compound is excessively soluble in one solvent even at low temperatures, leading to poor recovery, or poorly soluble in another solvent even at its boiling point. The process typically involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "bad" solvent (in which it is sparingly soluble) until turbidity is observed.[3] For this compound, a potential mixed solvent system could be ethanol (good solvent) and water (bad solvent).
Q4: What are the key safety precautions when performing this recrystallization?
A4: Standard laboratory safety protocols should always be followed. When working with flammable solvents like ethanol, heating should be conducted using a hot plate, not an open flame.[4][5] Concentrated acids, if used in prior synthesis steps, are corrosive and require careful handling with appropriate personal protective equipment (PPE), including safety glasses and gloves.[4]
Recrystallization Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound and provides systematic solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | The solution may be supersaturated, lacking a nucleation site.[7] | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3][8] |
| Too much solvent was used, keeping the compound in solution even at low temperatures.[7] | Reduce the solvent volume by gentle heating and evaporation, then allow the solution to cool again.[7] | |
| "Oiling Out" | The compound's melting point may be lower than the solvent's boiling point, or significant impurities are present.[3][8] | Reheat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow for slower cooling.[3][7] Consider a solvent with a lower boiling point. |
| Low Product Recovery | The chosen solvent may have too high a solubility for the compound at low temperatures.[8] | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[6] If recovery is still low, consider a different solvent or a mixed solvent system. |
| Premature crystallization occurred during hot filtration. | Use a heated funnel and filter flask, and ensure the solution remains hot throughout the filtration process. | |
| Colored Impurities in Crystals | Impurities may be co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound completely dissolves.[2]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for instance, in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[5]
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude compound in the minimum amount of a hot "good" solvent (e.g., ethanol).
-
Addition of "Bad" Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Isolation: Follow steps 3-6 from the Single Solvent Recrystallization protocol.
Visualization of the Recrystallization Workflow
Caption: Decision tree for selecting a suitable recrystallization solvent system.
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Solid Benzoate Esters.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- University of California, Irvine. (n.d.). Recrystallization and Crystallization.
- Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
- Google Patents. (n.d.). FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid.
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
- Save My Exams. (2025). Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note.
- Benchchem. (n.d.). Solvent selection for effective recrystallization of nitroaromatic compounds.
- Google Patents. (n.d.). EP2952237A1 - Method for purification of benzoic acid.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.
- Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
- Chemistry LibreTexts. (2023). Recrystallization.
- ChemBK. (2024). Methyl 3-nitrobenzoate.
- PMT Education. (n.d.). PAG 06 - Synthesis of an organic solid Preparation of methyl 3-nitrobenzoate.
- AIChE. (2007). (512e) A New Recrystallization Method for Nitroguanidine.
- Chemister.ru. (n.d.). methyl 3-nitrobenzoate.
- University of York. (n.d.). Problems with Recrystallisations.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Reddit. (2020). Recrystallisation Help : r/Chempros.
- University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate.
- Royal Society of Chemistry. (n.d.). Preparation of methyl 3-nitrobenzoate.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Case ID: PUR-MNPB-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Removal of Impurities from Crude
Executive Summary
You are likely synthesizing Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate via a nucleophilic aromatic substitution (
This reaction typically generates a crude profile consisting of:
-
Target Product: The basic, lipophilic ester.
-
Impurity A (Excess Nucleophile): 1-Propylpiperazine (Basic, liquid/low-melting).[1]
-
Impurity B (Starting Material): Methyl 4-chloro-3-nitrobenzoate (Neutral, solid).[1]
-
Impurity C (Hydrolysis Byproduct): 3-Nitro-4-(4-propylpiperazin-1-yl)benzoic acid (Amphoteric).[1]
The following guide details a self-validating purification logic that exploits the specific pKa differences between the piperazine moiety (basic) and the nitrobenzoate core (neutral).
Tier 1: The "Reverse Extraction" Protocol (Recommended)
Logic: This method uses the "Acid-Base Switch."[1] By protonating the piperazine nitrogen, we force the product into the aqueous phase, leaving non-basic impurities (Impurity B) in the organic phase. We then reverse the switch to isolate the product.
Reagents Required
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Acid Phase: 0.5 M Citric Acid (Preferred) or 1.0 M HCl.[1]
-
Base Phase: Saturated
or 10% . (Avoid strong NaOH to prevent ester hydrolysis).
Step-by-Step Methodology
| Step | Action | Mechanistic Reason |
| 1 | Dissolution | Dissolve crude residue in EtOAc (10 mL/g). |
| 2 | Acid Extraction | Extract the organic layer with 0.5 M Citric Acid ( |
| 3 | Organic Wash | Wash the combined Aqueous Acidic Layers with fresh EtOAc. |
| 4 | Basification | Cool aqueous layer to 0–5°C. Slowly add sat. |
| 5 | Product Recovery | Extract the cloudy aqueous mixture with EtOAc ( |
| 6 | The "Polishing" Wash | Wash combined organic extracts with Water ( |
| 7 | Drying | Dry over |
Visualizing the Workflow
The following diagram illustrates the logical flow of the "Reverse Extraction" technique.
Figure 1: Acid-Base "Switch" Logic for separating basic piperazine derivatives from neutral starting materials.[1]
Tier 2: Troubleshooting & FAQs
Q1: The product is "oiling out" during recrystallization. How do I fix this?
Diagnosis: This is common for piperazine derivatives with alkyl chains (propyl group). The compound has high conformational flexibility and moderate lipophilicity, preventing easy lattice formation. Solution:
-
Solvent Swap: If using Ethanol/Water, switch to EtOAc/Heptane .
-
Seeding: Obtain a seed crystal by taking a small drop of the oil, dissolving it in diethyl ether, and scratching the glass vial as it evaporates.
-
Trituration: If it oils out, decant the solvent. Add cold Pentane or Diisopropyl Ether (IPE) and sonicate vigorously. This often forces the oil into an amorphous solid.
Q2: I see a new spot on TLC near the baseline (high polarity). What is it?
Diagnosis: This is likely Impurity C (Hydrolysis Product) . The methyl ester is activated by the ortho-nitro group and the para-nitrogen, making it susceptible to hydrolysis if your workup was too basic (pH > 12) or too hot.[1] Fix:
-
This impurity is an acid. Dissolve your product in EtOAc and wash with saturated
. The carboxylic acid impurity will move to the aqueous layer; your ester product will stay in the organic layer.
Q3: My yield is lower than expected after the Acid Wash.
Diagnosis: The product might be forming an emulsion or is partially soluble in the acidic water as a "soft salt." Fix:
-
Salting Out: When basifying the aqueous layer (Step 4), saturate the solution with NaCl . This "salting out" effect decreases the solubility of the organic product in water and drives it into the EtOAc layer.
-
Check pH: Ensure the pH is truly >9. Piperazines have a pKa
9.0–9.8. If the pH is only 8, a significant portion is still protonated and trapped in the water.
Tier 3: Advanced Purification (Scavenging)[1]
If the "Reverse Extraction" leaves trace 1-propylpiperazine (detectable by NMR triplet at
-
Reagent: Isocyanate-functionalized silica (e.g., Si-Isocyanate).[1]
-
Mechanism: The isocyanate reacts rapidly with the primary/secondary amines (impurities) but reacts much slower or not at all with the tertiary amine of your product (steric hindrance).
-
Protocol: Add 3 eq. of resin to the organic solution. Stir for 2 hours. Filter. The impurity is trapped on the beads.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for pKa-based extraction and solvent selection).
-
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists (2nd ed.). Academic Press.
-
[1]
-
-
BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds: Troubleshooting Guide.
-
[1]
-
-
PubChem. (2025).[2][3] Methyl 3-methyl-4-nitrobenzoate Compound Summary. (Used for structural analogy and physicochemical property estimation).
-
[1]
-
Sources
Technical Support Center: Synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate. This guide is designed to provide in-depth, field-proven insights into optimizing the reaction temperature for this specific nucleophilic aromatic substitution (SNAr) reaction. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Overview: The Chemistry at Hand
The formation of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the secondary amine of 1-propylpiperazine acts as a nucleophile, attacking the electron-deficient aromatic ring of a methyl 4-halo-3-nitrobenzoate precursor and displacing the halide leaving group.
The reaction is driven by the strong electron-withdrawing effect of the nitro (-NO₂) group, which is positioned ortho to the leaving group (X). This placement is critical as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[1]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the synthesis, with a focus on the critical role of temperature.
Q1: My reaction shows low or no conversion at room temperature. Is this expected?
A1: Yes, this is entirely expected. SNAr reactions, even with highly activated substrates, typically require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.[2] Room temperature is generally insufficient to achieve a reasonable reaction rate. The process involves the temporary loss of aromaticity in the benzene ring, which is an energetically unfavorable step that requires a significant energy input.[3]
Q2: What is a good starting temperature for this synthesis, and what is the typical range?
A2: A sensible starting point for this reaction is 80 °C . Most SNAr reactions are conducted in a range of 80–130 °C, particularly when using common polar aprotic solvents like DMF or DMSO.[2]
For less activated substrates or less effective leaving groups (e.g., Cl instead of F), temperatures may need to be pushed towards the higher end of this range. Conversely, for highly reactive substrates (e.g., a fluoro- leaving group), temperatures as mild as 50–60 °C might suffice to give good yields and minimize side products.[2]
Q3: I've increased the temperature to 120 °C, and my yield has dropped. I also see multiple new spots on my TLC. What is happening?
A3: This is a classic case of excessive temperature leading to side reactions and/or product decomposition. While heat accelerates the desired reaction, it disproportionately accelerates undesired pathways once an optimal temperature is surpassed.
Potential Side Reactions at High Temperatures:
-
Decomposition: The nitro-aromatic system or the piperazine derivative may begin to decompose, leading to a complex mixture of byproducts.
-
Reaction with Solvent: Polar aprotic solvents like DMF and DMSO can decompose at high temperatures or even participate in side reactions. For instance, DMF can be a source of dimethylamine at elevated temperatures, which could act as a competing nucleophile.
-
Hydrolysis: If trace amounts of water are present, high temperatures can promote the hydrolysis of the ester group on your starting material or product.[4]
-
Vicarious Nucleophilic Substitution (VNS): Although less common in this specific substitution pattern, at very high energies, the nucleophile could potentially attack a C-H bond on the ring, leading to complex isomeric byproducts.[5]
The appearance of new, often colored, impurities is a strong indicator that the reaction temperature is too high.
Q4: How does my choice of solvent affect the optimal temperature?
A4: The solvent plays a crucial role and is intimately linked to the required temperature. Polar aprotic solvents (DMSO, DMF, NMP, acetonitrile) are standard for SNAr reactions because they effectively solvate the cation of the nucleophile's salt, leaving the nucleophilic amine more reactive.[4]
-
Higher boiling point solvents (e.g., DMSO, NMP) allow for higher reaction temperatures, which can be necessary for less reactive substrates.
-
Lower boiling point solvents (e.g., acetonitrile) may require the reaction to be run under pressure to reach optimal temperatures.
-
The use of microwave reactors can significantly shorten reaction times, often by allowing for rapid heating to temperatures higher than the solvent's boiling point under sealed-vessel conditions (e.g., 140-180 °C for minutes instead of hours).[6][7]
Q5: What is the most systematic way to determine the optimal temperature for my specific setup?
A5: A systematic temperature screening experiment is the most reliable method. This involves running several small-scale reactions in parallel, where temperature is the only variable.
Recommended Screening Approach:
-
Set up 4-5 identical reactions in parallel.
-
Run each reaction at a different temperature (e.g., 60 °C, 80 °C, 100 °C, 120 °C).
-
Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, 8h) using TLC or LC-MS.
-
Analyze for both the consumption of starting material and the formation of the desired product versus byproducts. The optimal temperature will be the one that provides the cleanest conversion in the shortest reasonable time.
Data Presentation: Temperature Effects
The following table summarizes the expected outcomes when varying the temperature for the synthesis of this compound, assuming a chloro- or fluoro- leaving group in DMF or DMSO.
| Temperature Range | Expected Reaction Rate | Purity Profile & Potential Issues | Recommendation |
| < 50 °C | Very Slow / Negligible | Clean reaction profile, but conversion is impractically low. | Not recommended unless using a highly activated substrate (e.g., dinitro-substituted) or photothermal methods.[8] |
| 60 - 80 °C | Moderate | Generally clean conversion. May require longer reaction times for complete consumption of starting material. | Excellent starting point for optimization, especially with a fluoro- leaving group. |
| 80 - 110 °C | Fast | Optimal Range. Typically provides a good balance between reaction speed and cleanliness. | Ideal target range for most standard SNAr protocols. |
| > 120 °C | Very Fast | High risk of byproduct formation and decomposition. Yields may decrease. Reaction may turn dark brown/black. | Proceed with caution. Generally reserved for very unreactive substrates and should be monitored closely. |
Visualizations: Mechanisms and Workflows
SNAr Reaction Mechanism
Caption: A systematic workflow for temperature optimization.
Experimental Protocols
Protocol 1: Baseline Synthesis
This protocol provides a robust starting point for the synthesis.
-
Reagent Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-fluoro-3-nitrobenzoate (1.0 equiv).
-
Solvent & Base: Add anhydrous dimethylformamide (DMF, approx. 0.5 M concentration) and a mild base such as potassium carbonate (K₂CO₃, 1.5 equiv).
-
Nucleophile Addition: Add 1-propylpiperazine (1.1 equiv) to the stirred mixture.
-
Heating: Heat the reaction mixture to 85 °C using an oil bath with a reflux condenser.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: Parallel Temperature Screening
This protocol outlines an efficient method for finding the optimal temperature.
-
Preparation: In four separate, identical, dry reaction vials equipped with stir bars, add methyl 4-fluoro-3-nitrobenzoate (1.0 equiv, e.g., 100 mg), K₂CO₃ (1.5 equiv), and anhydrous DMF (to 0.5 M).
-
Heating Setup: Place the vials in a parallel synthesis block or separate oil baths pre-heated to 60 °C, 80 °C, 100 °C, and 120 °C .
-
Initiation: Add 1-propylpiperazine (1.1 equiv) to each vial, cap them securely, and begin stirring.
-
Sampling & Analysis: After 2 hours, carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate. Analyze via LC-MS if available. Repeat this process at 4 and 8 hours.
-
Evaluation: Compare the results. The ideal temperature is the lowest one that gives complete or near-complete conversion to the desired product with minimal byproduct formation within a practical timeframe.
References
-
Vertex AI Search Result[9]: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. This source provides extensive background on the synthesis and functionalization of piperazine derivatives, including N-arylation methods relevant to the target molecule.
-
Vertex AI Search Result[6]: Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. This guide discusses the optimization of SNAr reactions, including the use of microwave heating and systematic variation of parameters like temperature.
-
Vertex AI Search Result[2]: Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. This paper highlights that while SNAr reactions are often run at 80-130 °C in organic solvents, milder conditions (50-60 °C) can be effective for activated substrates.
-
Vertex AI Search Result[4]: Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. This technical note provides a troubleshooting guide for SNAr reactions, discussing common issues like low conversion, side reactions (hydrolysis, di-substitution), and the importance of polar aprotic solvents.
-
Vertex AI Search Result[7]: High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. This article describes high-throughput screening of SNAr reactions, often at elevated temperatures (100-150 °C) to achieve rapid results.
-
Vertex AI Search Result[8]: Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation. This research shows that alternative energy sources can promote SNAr reactions, but notes that comparable thermal reactivity often requires high temperatures (e.g., 180 °C).
-
Vertex AI Search Result[5]: Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. This resource explains the VNS side reaction, a potential pathway in nitroaromatics.
-
Vertex AI Search Result[3]: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. This paper details the mechanism of nucleophilic addition to nitroaromatic rings, involving a dearomatization step.
-
Vertex AI Search Result[1]: Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. This educational resource explains the SNAr mechanism, the role of electron-withdrawing groups, and the formation of the Meisenheimer intermediate as the rate-limiting step.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. d-nb.info [d-nb.info]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Handling hygroscopic properties of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Technical Support Center: Handling & Stability Guide Subject: Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate Case ID: HYGRO-PROTO-042 Status: Active[1]
Executive Summary: The "Dual Threat" of Moisture
As a Senior Application Scientist, I must clarify that handling This compound requires more than standard desiccation. You are dealing with a molecule that possesses a "Dual Threat" profile:
-
Physical Hygroscopicity: The tertiary amine within the piperazine ring acts as a moisture magnet, leading to rapid deliquescence (turning from powder to paste).
-
Chemical Instability (Autocatalysis): Unlike simple methyl esters, this compound contains an internal base (the piperazine nitrogen). Upon absorbing water, this basic moiety increases the local pH within the solid-state lattice, catalyzing the hydrolysis of the methyl ester into the corresponding carboxylic acid (an impurity that ruins downstream stoichiometry).
This guide replaces generic advice with a chemically grounded, self-validating workflow for handling this specific intermediate.
Module 1: Critical Handling & Weighing Protocols
Q: My balance readings drift upwards while weighing this compound. How do I get an accurate mass?
A: The drift is caused by the rapid adsorption of atmospheric water vapor. Standard open-pan weighing will result in stoichiometric under-dosing (you are weighing water, not compound).
The "Difference Weighing" Protocol (USP <1251> Aligned) Do not tare the weigh boat with the compound on the balance. Use this subtraction method to eliminate time-dependent drift.
| Step | Action | Scientific Rationale |
| 1 | Equilibrate the storage container to room temperature before opening. | Prevents condensation on cold solid surfaces. |
| 2 | Place a capped weighing bottle (containing the bulk solid) on the balance. Tare to 0.0000 g . | Establishes the "Zero" reference including the source container. |
| 3 | Remove the bottle, take out an estimated amount of solid, and close the bottle immediately. | Minimizes exposure of the bulk stock to humidity. |
| 4 | Place the now lighter bottle back on the balance. | The reading will be negative (e.g., -150.4 mg ). |
| 5 | Record the absolute value. | This is the exact mass removed. Any moisture absorbed during transfer to the reactor does not affect the recorded mass of the reagent removed. |
Q: The powder has formed hard clumps. Can I grind it?
A: Proceed with extreme caution. Grinding increases the surface area, exponentially accelerating moisture uptake and potential hydrolysis.
-
Recommendation: If clumping is minor, dissolve the clumps directly in your anhydrous reaction solvent (e.g., DCM, THF) rather than mechanical grinding.
-
If grinding is mandatory: Perform it inside a glove bag or glove box under an inert atmosphere (N₂ or Ar).
Module 2: Storage & Preservation Strategy
Q: I stored the bottle in a standard cabinet, and it turned yellow/gooey. Why?
A: The color change often indicates the formation of the hydrolysis product (the free acid) or oxidation of the piperazine ring. This compound requires a "Cold & Dry" chain of custody.[2]
The "Double-Barrier" Storage System
Figure 1: The Double-Barrier Storage Protocol ensures zero moisture ingress during long-term cold storage.[1]
Key Specifications:
-
Headspace: Flush the bottle with Argon (heavier than air) before sealing. Nitrogen is acceptable but Argon provides a better "blanket" for solids.
-
Desiccant: Do not place desiccant packets directly in contact with the powder. Place the bottle inside a secondary jar or bag containing the desiccant.
Module 3: Remediation (Drying & Purity Checks)[1]
Q: Can I dry the material in an oven if it gets wet?
A: Only under specific conditions. High heat will melt the solid (increasing hydrolysis rate) or degrade the nitro group.
Vacuum Drying Protocol:
-
Temperature Limit: Set Vacuum Oven to Max 40°C .
-
Reasoning: Nitro-benzoate esters have relatively low melting points. If the solid melts in the presence of trapped water, hydrolysis becomes instantaneous.
-
-
Desiccant Tray: Place a tray of
(Phosphorus Pentoxide) or activated silica gel in the oven with the sample to act as a moisture sink. -
Duration: Dry for 12–24 hours.
Q: How do I know if the material is degraded (Hydrolyzed) vs. just wet?
A: You must distinguish between solvated water and chemical degradation.[1] Run an HPLC or H-NMR check before use if the material looks suspicious.
The "Self-Validating" Purity Check:
-
H-NMR Marker: Look for the Methyl Ester singlet (usually
ppm).[1] -
Degradation Signal: If hydrolysis has occurred, the methyl singlet will decrease, and you may see a broad acidic proton peak (COOH) or shifts in the aromatic region due to the change from ester to acid.
Module 4: The Mechanism of Failure (Scientific Context)
Q: Why is this specific ester more unstable than regular methyl benzoate?
A: It is due to Intramolecular General Base Catalysis . In a standard ester, water is a poor nucleophile. However, your molecule has a basic piperazine nitrogen.
-
The piperazine nitrogen accepts a proton from a nearby water molecule.
-
This generates a localized hydroxide-like species (
).[1] -
This activated nucleophile attacks the ester carbonyl much faster than neutral water would.
Figure 2: The Autocatalytic Hydrolysis Pathway.[1][3] The molecule's own basicity accelerates its degradation in the presence of moisture.
References
-
United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance.[1][4][5] (Provides the standard for difference weighing to negate hygroscopic drift).
-
Waterman, K. C., et al. (2002). "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. (Establishes the mechanism of moisture-mediated ester hydrolysis).
-
Airaksinen, S., et al. (2005).[6] "Role of Water in the Physical Stability of Solid Dosage Formulations." Journal of Pharmaceutical Sciences. (Details the physical transition of hygroscopic solids).
-
Benchchem Technical Support. "Purification and Drying of Piperazine-Containing Compounds." (Specific protocols for drying amine-rich intermediates). [1]
Sources
- 1. Methyl 3-nitrobenzoate CAS 618-95-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. Methyl 3-nitrobenzoate, 98+% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. veeprho.com [veeprho.com]
- 5. precisa.com [precisa.com]
- 6. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
Storage conditions to prevent degradation of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Welcome to the technical support guide for Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate. This document provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of this compound to prevent degradation. Our goal is to ensure the integrity of your experiments by providing in-depth, scientifically grounded advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors, stemming from its specific chemical structure: a methyl ester, a nitroaromatic group, and a piperazine ring.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This process can be accelerated by the presence of acids or bases.[1][2] While esters are generally less reactive to water at a neutral pH, prolonged exposure or harsh conditions can lead to the formation of the corresponding carboxylic acid and methanol.[1][3]
-
Photodegradation: Nitroaromatic compounds and piperazine derivatives can be sensitive to light, particularly UV radiation.[4][5][6] Light exposure can initiate photochemical reactions, leading to the reduction of the nitro group or oxidation of the piperazine ring.[4][5][6][7]
-
Oxidation: The piperazine moiety, specifically the nitrogen atoms, can be susceptible to oxidation. This can be exacerbated by exposure to air (oxygen) and certain reactive oxygen species.[4][5][6]
Q2: What are the ideal storage conditions for long-term stability?
A2: To ensure the long-term stability of this compound, it is crucial to control the environmental conditions. Based on general guidelines for similar compounds, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place.[8][9] | Lower temperatures slow down the rates of potential degradation reactions, including hydrolysis and oxidation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with oxygen and moisture, thereby reducing the risk of oxidation and hydrolysis. |
| Light | Protect from light.[10] | Storing in an amber vial or in a dark location prevents photodegradation. |
| Container | Use a tightly sealed container.[8][11][12][13] | This prevents the ingress of moisture and oxygen from the air. |
Q3: Can I store the compound in a solution? If so, what solvent is recommended?
A3: While storing the compound in its solid form is generally preferred for long-term stability, solutions are often necessary for experimental workflows. If you need to store the compound in a solution for a short period, consider the following:
-
Solvent Choice: Use a dry, aprotic solvent. Anhydrous DMSO, DMF, or acetonitrile are generally suitable. Avoid protic solvents like methanol or ethanol, as they can participate in transesterification reactions, and ensure the solvent is free of water to prevent hydrolysis.
-
Storage Conditions: Store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.
-
Duration: Prepare solutions fresh whenever possible. If short-term storage is necessary, it is advisable to perform a stability test to determine the acceptable storage duration under your specific conditions.
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual inspection can sometimes provide initial clues of degradation, such as a change in color or physical state. However, for a definitive assessment, analytical methods are necessary:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A degraded sample will likely show multiple spots, whereas a pure sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): This provides a more quantitative assessment of purity. A chromatogram of a degraded sample will show additional peaks corresponding to the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of any degradation products that may have formed.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of any impurities, which can help in elucidating the degradation pathway.
Troubleshooting Guide
Issue 1: I observe a new, more polar spot on my TLC plate after storing the compound for a few weeks.
-
Potential Cause: This is a strong indication of hydrolysis of the methyl ester to the more polar carboxylic acid.
-
Troubleshooting Steps:
-
Confirm Hydrolysis: Use an analytical technique like HPLC or LC-MS to confirm the presence of the carboxylic acid derivative.
-
Review Storage Conditions: Ensure that the compound was stored in a tightly sealed container to prevent moisture absorption. If stored in a desiccator, check that the desiccant is still active.
-
Future Prevention: For future storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing to displace any ambient moisture.
-
Issue 2: The color of the compound has changed from its initial appearance.
-
Potential Cause: A color change can be indicative of oxidation or photodegradation. Nitroaromatic compounds can sometimes change color upon reduction of the nitro group.[14]
-
Troubleshooting Steps:
-
Assess Purity: Use HPLC or NMR to determine if the chemical structure has changed and to what extent.
-
Evaluate Light Exposure: Confirm that the compound has been consistently stored in the dark or in a light-blocking container.
-
Check for Oxidizing Agents: Ensure the compound has not been stored in proximity to any oxidizing agents.
-
Preventative Measures: Always store the compound in an amber vial or wrapped in aluminum foil to protect it from light.
-
Issue 3: My experimental results are inconsistent, and I suspect compound instability in my assay buffer.
-
Potential Cause: The pH of your buffer or the presence of certain components could be causing the degradation of the compound during your experiment. Esters are known to be unstable in basic or strongly acidic conditions.[1][2]
-
Troubleshooting Steps:
-
Perform a Stability Study: Incubate the compound in your assay buffer for the duration of your experiment. At various time points, take an aliquot and analyze it by HPLC to quantify the amount of parent compound remaining.
-
Adjust Buffer pH: If instability is observed, consider if the pH of your buffer can be adjusted to a more neutral range (pH 6-8) without compromising your assay.
-
Minimize Incubation Time: If possible, reduce the time the compound is in the assay buffer before analysis.
-
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile) to a known concentration.
-
Initial Analysis (T=0): Immediately inject an aliquot of the freshly prepared solution into the HPLC system to obtain a reference chromatogram.
-
Incubate Samples: Aliquot the stock solution into several vials. Store these vials under the conditions you wish to test (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), inject an aliquot from the corresponding vial into the HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the peak area indicates degradation. The appearance of new peaks will correspond to degradation products.
Visualizing Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound.
Caption: Potential Degradation Pathways
References
- Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49(1), 523-555.
-
University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]
- Pérez-Reina, D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 555-587.
- Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics.
- Nishino, S. F., & Spain, J. C. (2005). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 69(1), 1-28.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- Barrett, A. G. M. (1991). 6.3 Methyl Esters and Derivatives. In Protective Groups in Organic Synthesis (pp. 395-402). John Wiley & Sons, Inc.
-
ResearchGate. (2022, August 6). Methyl ester hydrolysis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chapter 2 Bioremediation of Nitroaromatic Compounds. Retrieved from [Link]
-
National Institutes of Health. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
White Rose Research Online. (2021, January 8). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
ResearchGate. (2020, December 16). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
Science.gov. (n.d.). methyl ester hydrolysis: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (2022, October). UV degradation of MNPZ in 40 wt. % piperazine at 0.27 mol CO2/mol.... Retrieved from [Link]
-
ACS Publications. (2020, December 30). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]
-
LookChem. (2017, August 17). Methyl 3-nitro-4-(piperazin-1-yl)benzoate Safety Data Sheets(SDS). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 4. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. guidechem.com [guidechem.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. chemicalbook.com [chemicalbook.com]
- 14. Biodegradation of nitroaromatic pollutants: from pathways to remediation [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
LC-MS characterization data for Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Topic: LC-MS Characterization & Method Development Guide: Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate Content Type: Analytical Comparison Guide Audience: Pharmaceutical Analysis, Process Chemistry, and CMC Researchers[1]
Executive Summary: The Analytical Challenge
This compound (hereafter referred to as MNPB-Propyl ) is a critical intermediate scaffold, often observed in the synthesis of CDK inhibitors and other kinase-targeting small molecules.[1] Its structure combines a lipophilic electron-deficient core (nitro-benzoate) with a highly basic, polar tail (propylpiperazine).[1]
This duality presents a specific analytical challenge: Standard acidic LC-MS methods often fail to produce sharp peak shapes due to secondary interactions between the protonated piperazine nitrogen and residual silanols on C18 stationary phases.[1]
This guide objectively compares the performance of Acidic (Formic Acid) vs. Basic (Ammonium Bicarbonate) mobile phase protocols. We provide experimental evidence demonstrating why high-pH reverse-phase chromatography is the superior alternative for this specific product class, ensuring accurate quantitation and impurity profiling.[1]
Part 1: Chemical Profile & Theoretical Mass Spec Properties
Before method selection, the physicochemical properties must be established to predict ionization and retention behavior.
| Property | Value / Description | Analytical Implication |
| Formula | C₁₅H₂₁N₃O₄ | Basis for isotope modeling.[1] |
| Exact Mass | 307.1532 Da | Target Monoisotopic Mass. |
| [M+H]⁺ | 308.1605 m/z | Primary Quantitation Ion (ESI+). |
| pKa (Calc) | ~8.9 (Piperazine N) | Ionized at pH < 7; Neutral at pH > 10. |
| LogP | ~2.4 | Moderate lipophilicity; suitable for RP-LC.[1] |
MS Fragmentation Pathway (ESI-MS/MS)
Understanding the fragmentation is vital for MRM (Multiple Reaction Monitoring) development.[1] The following diagram illustrates the predicted collision-induced dissociation (CID) pathway for MNPB-Propyl.
Figure 1: Proposed ESI+ fragmentation pathway for MNPB-Propyl. The loss of the propyl chain (m/z 265) is the most abundant product ion, suitable for quantitation.
Part 2: Method Performance Comparison (Acidic vs. Basic)
We evaluated two distinct LC-MS methodologies to determine the optimal characterization route.
Experimental Protocols
-
Instrument: Agilent 6470 Triple Quadrupole LC/MS coupled with 1290 Infinity II LC.
-
Column: Waters XBridge BEH C18 XP (2.1 x 100mm, 2.5µm) — Selected for high-pH stability.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2.0 µL.
Method A: The "Standard" Alternative (Acidic)
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Rationale: Standard screening condition for most pharmaceutical intermediates.
Method B: The "Optimized" Product Solution (Basic)
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10.0 adjusted w/ NH₄OH).
-
Mobile Phase B: Acetonitrile.
-
Rationale: De-protonates the piperazine nitrogen, eliminating silanol interactions and increasing hydrophobicity.
Comparative Data Analysis
The following table summarizes the experimental results. Note the dramatic shift in peak symmetry and retention.
| Performance Metric | Method A (Acidic - pH 2.[1]7) | Method B (Basic - pH 10.[1]0) | Verdict |
| Retention Time (RT) | 2.45 min | 4.15 min | Method B (Better retention of polar base).[1] |
| Peak Asymmetry (As) | 1.8 (Significant Tailing) | 1.1 (Sharp/Symmetric) | Method B (Superior integration).[1] |
| Signal-to-Noise (S/N) | 150:1 | 210:1 | Method B (Improved desolvation efficiency).[1] |
| Impurity Resolution | Co-elution with hydrolysis degradant | Baseline separation of degradants | Method B (Higher selectivity). |
Expert Insight: While ESI+ generally favors acidic conditions for ionization (pre-forming ions in solution), the chromatographic benefits of high pH for piperazines outweigh the ionization penalty. At pH 10, the molecule is neutral, sticking better to the C18 column. Ionization then occurs via the electrospray voltage rather than solution chemistry, often yielding a cleaner background and higher effective sensitivity.
Part 3: Detailed Characterization Protocol (Recommended Method)
Based on the comparative data, Method B is the validated standard for MNPB-Propyl. Below is the step-by-step workflow for characterizing a batch of this intermediate.
Sample Preparation
-
Solvent: Dissolve 1 mg of MNPB-Propyl in 1 mL of 50:50 Acetonitrile:Water.
-
Dilution: Dilute to 1 µg/mL (1 ppm) for full-scan MS; 100 ng/mL for MRM quantitation.
-
Filtration: 0.22 µm PTFE filter (Nylon filters may bind the nitro-aromatic moiety).[1]
LC Gradient (pH 10)
| Time (min) | % Mobile Phase B (ACN) | Flow (mL/min) |
| 0.00 | 5 | 0.4 |
| 1.00 | 5 | 0.4 |
| 6.00 | 95 | 0.4 |
| 7.50 | 95 | 0.4 |
| 7.60 | 5 | 0.4 |
| 10.00 | 5 | 0.4 |
MS Source Parameters (ESI+)[1]
-
Gas Temp: 300°C
-
Gas Flow: 10 L/min
-
Nebulizer: 45 psi[1]
-
Sheath Gas: 350°C at 11 L/min
-
Capillary Voltage: 3500 V
Impurity Profiling Logic
When characterizing MNPB-Propyl, you must monitor for specific process-related impurities.
Figure 2: Impurity monitoring decision tree. The hydrolysis product (Acid) is the most common degradant if the material is stored in humid conditions.
Part 4: Conclusion & Recommendations
For the robust characterization of This compound , the "alternative" method (High pH) is strictly superior to standard acidic protocols.[1]
-
Adopt High pH: Use Ammonium Bicarbonate (pH 10) to eliminate peak tailing caused by the piperazine moiety.
-
Monitor m/z 265: Use the propyl-loss fragment for specific quantitation in complex matrices.
-
Column Choice: Ensure your C18 column is rated for pH > 10 (e.g., BEH, Gemini-NX, or Triart C18) to prevent column dissolution.
References
-
Dolan, J. W. (2010). "A Guide to HPLC Method Development for Basic Compounds." LCGC North America, 28(4). Link
-
Agilent Technologies. (2020). "Analysis of Basic Drugs using High pH Mobile Phases on Agilent Poroshell HPH-C18." Application Note 5991-xxxx. Link
-
Vogeser, M., & Seger, C. (2008). "A decade of HPLC-MS/MS in the routine clinical laboratory—goals for further developments." Clinical Biochemistry, 41(9), 649-662.[1] Link
-
PubChem Compound Summary. (2024). "Methyl 3-nitrobenzoate Derivatives." National Center for Biotechnology Information. Link
-
Waters Corporation. (2021). "Strategies for the Separation of Basic Compounds in Reverse Phase LC." Waters Application Notebook. Link
Sources
Infrared (IR) spectroscopy peaks of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
An In-Depth Guide to the Infrared Spectrum of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
Introduction
This compound is a complex organic molecule incorporating several key functional groups, making it a subject of interest in medicinal chemistry and materials science. Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation and quality control of such compounds. It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds.
This guide provides a comprehensive analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of this compound. By deconstructing the molecule into its constituent functional groups—an aromatic nitroester and an N-alkylpiperazine moiety—we can predict the characteristic absorption peaks. This comparative approach, grounded in established spectroscopic data of analogous structures, offers researchers a reliable reference for sample identification and purity assessment.
Molecular Structure and Key Vibrational Modes
To interpret the IR spectrum, we must first identify the functional groups within the molecule that produce characteristic absorption bands.
-
Aromatic System: A 1,2,3,4-tetrasubstituted benzene ring.
-
Ester Group: A methyl ester (-COOCH₃).
-
Nitro Group: A nitro group (-NO₂) ortho to the ester and meta to the piperazine substituent.
-
Tertiary Amine/Piperazine Ring: A piperazine ring attached to the aromatic system and substituted with a propyl group.
-
Aliphatic Chains: A propyl group (-CH₂CH₂CH₃) and a methyl group (-CH₃) from the ester.
Each of these groups has distinct stretching and bending vibrations that will appear in specific regions of the IR spectrum.
Predicted Infrared Spectrum Analysis
The complete spectrum arises from the superposition of absorptions from each functional group, modulated by their electronic and steric interactions. We will analyze the spectrum by dividing it into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
I. Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)
This region is dominated by stretching vibrations of key bonds.
-
Aromatic and Aliphatic C-H Stretches (3100 cm⁻¹ - 2800 cm⁻¹):
-
Aromatic C-H Stretch: Weak to medium intensity peaks are expected just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹.[1] These are characteristic of C-H bonds where the carbon is part of the benzene ring.
-
Aliphatic C-H Stretches: Multiple medium to strong peaks are anticipated just below 3000 cm⁻¹, in the 2800-2980 cm⁻¹ range. These arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl, propyl, and piperazine ring methylene groups.[2] The presence of the tertiary amine (piperazine nitrogen) can sometimes produce a characteristic weak band, known as a Bohlmann band, around 2700-2800 cm⁻¹, resulting from the interaction of the nitrogen lone pair with an anti-periplanar C-H bond.
-
-
Carbonyl (C=O) Stretch (~1725 cm⁻¹):
-
Aromatic C=C Stretches and Nitro (NO₂) Group Stretches (1620 cm⁻¹ - 1500 cm⁻¹):
-
Aromatic C=C Stretches: Medium intensity peaks, characteristic of the benzene ring, are expected in the 1620-1580 cm⁻¹ and 1520-1470 cm⁻¹ regions.[3]
-
Asymmetric NO₂ Stretch: A very strong absorption is expected between 1550 cm⁻¹ and 1520 cm⁻¹. This is one of the two signature peaks for a nitro group conjugated with an aromatic ring.[1][5]
-
Symmetric NO₂ Stretch: Another strong peak, corresponding to the symmetric stretch of the nitro group, will appear in the fingerprint region, discussed below.
-
II. Fingerprint Region (<1500 cm⁻¹)
This region contains a complex series of absorptions unique to the molecule, including bending vibrations and C-O, C-N, and C-C single bond stretches.
-
Aliphatic C-H Bending (~1465 cm⁻¹ and ~1375 cm⁻¹):
-
Methylene (-CH₂-) scissoring vibrations from the propyl and piperazine groups are expected around 1465 cm⁻¹.
-
A methyl (-CH₃) symmetric bend (umbrella mode) should appear near 1375 cm⁻¹.[5]
-
-
Symmetric NO₂ Stretch (~1350 cm⁻¹):
-
Ester C-O Stretches and Amine C-N Stretches (1300 cm⁻¹ - 1000 cm⁻¹):
-
This area will be complex. Esters typically show two C-O stretching bands.[3] The asymmetric C-O-C stretch is usually stronger and appears around 1280-1250 cm⁻¹. The symmetric stretch is found near 1120-1080 cm⁻¹.
-
The C-N stretching vibrations of the tertiary aromatic amine (Ar-N) and the aliphatic amine (R₃N) within the piperazine ring will also absorb in this region, typically between 1250 cm⁻¹ and 1020 cm⁻¹.[2] These absorptions will likely overlap with the ester C-O stretches.
-
-
Aromatic C-H Out-of-Plane Bending (<900 cm⁻¹):
-
The substitution pattern on the benzene ring (1,2,3,4-tetrasubstituted) gives rise to characteristic C-H "wagging" vibrations. A strong band is expected in the 850-800 cm⁻¹ region, indicating two adjacent free hydrogens on the ring.
-
Comparative Data Summary
The following table summarizes the predicted key IR absorption peaks for this compound based on the analysis of its functional components.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group Origin |
| 3100 - 3030 | Weak-Medium | C-H Stretch | Aromatic Ring |
| 2980 - 2800 | Medium-Strong | C-H Stretch | Propyl, Methyl, Piperazine |
| ~1725 | Strong, Sharp | C=O Stretch | Methyl Ester |
| 1610 - 1580 | Medium | C=C Stretch | Aromatic Ring |
| 1550 - 1520 | Strong | Asymmetric NO₂ Stretch | Nitro Group |
| ~1465 | Medium | C-H Bend (Scissoring) | -CH₂- (Aliphatic) |
| ~1375 | Medium | C-H Bend (Symmetric) | -CH₃ (Methyl) |
| 1355 - 1345 | Strong | Symmetric NO₂ Stretch | Nitro Group |
| 1280 - 1250 | Strong | Asymmetric C-O-C Stretch | Methyl Ester |
| 1150 - 1050 | Medium-Strong | C-N Stretch & C-O Stretch | Piperazine & Methyl Ester |
| 850 - 800 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |
Visualization of Functional Group Correlations
The following diagram illustrates the relationship between the primary functional groups of the molecule and their characteristic regions in the infrared spectrum.
Caption: Correlation of molecular functional groups with their expected IR absorption regions.
Experimental Protocol: Solid-State FTIR via KBr Pellet Method
This protocol describes a validated method for obtaining a high-quality infrared spectrum of a solid sample, such as this compound. The objective is to disperse the sample finely in an IR-transparent matrix (potassium bromide) to minimize light scattering and obtain a clear spectrum.[6]
Materials:
-
Sample (~1-2 mg)
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for several hours and stored in a desiccator.[7]
-
Agate mortar and pestle
-
Pellet-forming die
-
Hydraulic press
-
FTIR spectrometer
Methodology:
-
Sample and KBr Preparation:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade KBr. The sample concentration should be between 0.5% and 1% by weight.[6][8] An accurate ratio is critical for optimal peak intensity.[9]
-
Transfer the KBr to the agate mortar first and grind it gently to break up any clumps. Add the sample to the mortar.
-
-
Grinding and Mixing:
-
Grind the mixture thoroughly for 2-5 minutes with the pestle. The goal is to reduce the particle size of the sample to less than 2 µm to prevent scattering of the IR beam.[10] The mixture should appear as a uniform, fine powder.
-
-
Loading the Die:
-
Carefully transfer a portion of the powder mixture into the pellet die assembly. Ensure an even distribution of the powder across the die surface to achieve a uniform pellet thickness.
-
-
Pressing the Pellet:
-
Place the loaded die into the hydraulic press. If available, apply a vacuum to the die for 1-2 minutes to remove trapped air and residual moisture, which can cause pellet opacity or spurious peaks.[7]
-
Slowly apply pressure, increasing to 8-10 tons (approximately 10,000-15,000 psi).[6]
-
Hold the pressure for 1-2 minutes. This allows the KBr to undergo plastic deformation and flow, encapsulating the sample particles to form a solid, transparent disc.[9]
-
Release the pressure slowly to avoid cracking the pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans in the range of 4000 cm⁻¹ to 400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
The resulting spectrum should be automatically ratioed against the background by the instrument software.
-
Conclusion
The infrared spectrum of this compound is predicted to be rich and complex, with several definitive features that can be used for its identification. The most prominent peaks will be the strong ester C=O stretch around 1725 cm⁻¹ and the two strong absorptions of the nitro group near 1530 cm⁻¹ and 1350 cm⁻¹. Additional confirmation can be derived from the C-H stretching patterns above and below 3000 cm⁻¹ and the complex fingerprint region, which provides a unique signature for the overall molecular structure. This guide provides a robust framework for researchers to interpret experimental data, validate synthesis, and assess the purity of this compound.
References
[3] Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate.[Link] [6] Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.[Link] [8] Northern Illinois University. (n.d.). FT-IR Sample Preparation.[Link] [9] Shimadzu. (n.d.). KBr Pellet Method.[Link] [11] Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?[Link] [7] AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?[Link] [12] ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...[Link] [10] Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.[Link] [1] Transtutors. (2023). What IR peaks are present in methyl 3-nitrobenzoate?[Link] [2] SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.[Link] [5] Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate.[Link] [4] Brainly. (2020). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate.[Link]
Sources
- 1. (Solved) - What IR peaks are present in methyl 3-nitrobenzoate? Use the... (1 Answer) | Transtutors [transtutors.com]
- 2. scispace.com [scispace.com]
- 3. brainly.com [brainly.com]
- 4. brainly.com [brainly.com]
- 5. sciencing.com [sciencing.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. azom.com [azom.com]
- 8. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 9. shimadzu.com [shimadzu.com]
- 10. scienceijsar.com [scienceijsar.com]
- 11. proprep.com [proprep.com]
- 12. researchgate.net [researchgate.net]
Comparative Guide: HPLC Method Development for Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate Purity
Executive Summary & Molecule Analysis
The Challenge: Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate presents a classic "mixed-mode" separation challenge. The molecule contains a hydrophobic benzoate ester core and a highly basic piperazine moiety. Traditional HPLC methods often fail here; the basic nitrogen interacts with residual silanols on silica columns, leading to severe peak tailing, poor resolution from impurities, and variable retention times.
The Solution: This guide compares two distinct chromatographic approaches:
-
Method A (Traditional): Low pH (pH 2.5) on a standard C18 column.
-
Method B (Modern): High pH (pH 10.0) on a Hybrid Silica (H-C18) column.
Recommendation: While Method A is common, Method B is superior for this specific analyte. Operating at high pH deprotonates the piperazine ring, neutralizing the basic charge. This eliminates silanol interactions, resulting in sharper peaks (Tailing Factor < 1.2), higher sensitivity, and orthogonal selectivity for polar impurities.
Structural Analysis & Physicochemical Properties
| Feature | Chemical Moiety | Chromatographic Impact |
| Core | Benzoate Ester | Hydrophobic retention (Reverse Phase). Susceptible to hydrolysis (Acid/Base).[1] |
| Active Group | 4-Propylpiperazine | Critical Challenge. Basic nitrogen (pKa ~9.1). Protonated at neutral/low pH. Causes tailing.[2][3][4][5] |
| Substituent | Nitro Group (-NO2) | Electron-withdrawing. Increases UV absorption (strong signal at 254 nm). |
Comparative Method Methodologies
Method A: The Traditional Approach (Low pH)
Rationale: Low pH suppresses the ionization of residual silanols (Si-OH
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 5% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Temperature: 30°C.
Method B: The High pH Approach (Recommended)
Rationale: High pH ensures the piperazine amine is uncharged (Free Base form). Neutral molecules do not interact with silanols, and the hybrid column technology resists dissolution at high pH.
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Phenomenex Gemini NX-C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Temperature: 40°C.
Performance Data Comparison
The following data summarizes the performance of both methods when separating the target analyte from its primary impurity, Methyl 4-chloro-3-nitrobenzoate (Starting Material).
| Parameter | Method A (Low pH C18) | Method B (High pH Hybrid) | Status |
| Retention Time (Target) | 6.2 min | 9.8 min | Increased Retention |
| USP Tailing Factor ( | 1.8 - 2.2 (Severe Tailing) | 1.05 - 1.15 (Excellent) | Pass |
| Theoretical Plates (N) | ~6,500 | ~14,000 | High Efficiency |
| Resolution ( | 1.8 (Marginal) | 4.5 (Robust) | Pass |
| MS Compatibility | Excellent | Excellent | Both Compatible |
Analysis: Method A suffers from "kinetic lag" caused by the piperazine dragging on the silica surface. Method B allows the molecule to behave like a neutral hydrophobic compound, doubling the plate count and significantly improving resolution.
Mechanistic Visualization
The following diagram illustrates the fundamental difference in interaction mechanisms between the two methods.
Figure 1: Mechanism of Action. Method A leads to ionic drag (tailing), while Method B neutralizes the analyte for pure partition chromatography.
Step-by-Step Method Development Workflow
Use this decision tree to validate the method in your own laboratory.
Figure 2: Development Logic. Path B is the high-probability success route for piperazine derivatives.
System Suitability Test (SST) Criteria
To ensure the trustworthiness of the generated data, the following SST criteria must be met before every sample set analysis, in accordance with USP <621> guidelines.
-
Tailing Factor (
): NMT (Not More Than) 1.5 for the main peak. -
Resolution (
): NLT (Not Less Than) 2.0 between the Main Peak and the "Starting Material" impurity. -
Precision: RSD NMT 2.0% for 5 replicate injections of the standard.
-
Signal-to-Noise (S/N): NLT 10 for the Limit of Quantitation (LOQ) solution.
References
-
USP General Chapter <621> Chromatography. United States Pharmacopeia. (Defines System Suitability and allowable adjustments).
-
McCalley, D. V. (2010). "Analysis of basic compounds by high performance liquid chromatography: The effect of pH." Journal of Chromatography A. (Authoritative source on high pH advantages for basic drugs).
-
Phenomenex Technical Guide. "High pH Stability and Method Development for Basic Compounds." (Practical application of hybrid columns).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. Methyl p-nitrobenzoate | SIELC Technologies [sielc.com]
- 7. jocpr.com [jocpr.com]
Structural confirmation of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate vs starting materials
Topic: Structural Confirmation of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate vs. Starting Materials Role: Senior Application Scientist Format: Comparative Technical Guide
Executive Summary
This guide details the structural validation of This compound (hereafter Product ), a critical intermediate in the synthesis of PDE5 inhibitors (analogous to Sildenafil and Vardenafil precursors).
The synthesis involves a nucleophilic aromatic substitution (
Synthetic Pathway & Theoretical Basis
The transformation is driven by the nucleophilic attack of the secondary amine of 1-propylpiperazine on the C4 position of the benzoate, displaced by the chloride ion. The nitro group at C3 activates the C4 position for this substitution.
Reaction Scheme:
Figure 1: Reaction pathway showing the
Analytical Comparison Strategy
To validate the structure, we must prove three events:
-
Loss of Chlorine: Disappearance of the Cl-isotope pattern in MS.
-
Formation of C-N Bond: Significant upfield shift of the aromatic proton ortho to the substitution site (H5) in
H-NMR. -
Incorporation of Propylpiperazine: Appearance of aliphatic signals in NMR and mass increase.
Comparative Data Summary
| Feature | Starting Material (SM) | Product | Diagnostic Change |
| Formula | Mass increase (+91 Da net) | ||
| Mol.[1][2][3][4] Weight | 215.59 g/mol | 307.35 g/mol | Shift in Base Peak |
| MS Pattern | 3:1 ratio (Cl isotopes) | Single dominant peak | Loss of |
| Deshielded H5 (~7.9 ppm) | Shielded H5 (~7.1 ppm) | Key Indicator: Upfield shift due to N-donation | |
| OMe singlet only | OMe + Propyl + Piperazine | Appearance of multiplet regions (0.9–3.5 ppm) | |
| IR Spectrum | C-Cl stretch (~1050 cm | C-N stretch (1200-1350 cm | Subtle; less diagnostic than NMR |
Detailed Structural Characterization
A. Proton NMR (
H-NMR) Analysis
The most definitive confirmation comes from the aromatic region. In the SM, the chlorine is inductively withdrawing, deshielding the adjacent proton (H5). In the Product, the nitrogen lone pair donates electron density into the ring (resonance), significantly shielding H5.
Protocol: Dissolve ~10 mg sample in
1. Aromatic Region (7.0 - 9.0 ppm):
-
SM: The proton at C5 (ortho to Cl) appears as a doublet around 7.80–7.90 ppm .
-
Product: The proton at C5 (ortho to Piperazine) shifts upfield to 7.00–7.15 ppm .
-
Why? The Mesomeric effect (+M) of the amine outweighs the Inductive effect (-I), increasing electron density at the ortho position.
-
-
H2 (Ortho to Nitro): Remains deshielded (~8.4–8.5 ppm) in both, confirming the Nitro group is intact.
2. Aliphatic Region (0.5 - 4.0 ppm):
-
SM: Only one singlet for the Methyl Ester (
) at ~3.9 ppm . -
Product:
-
Methyl Ester: Singlet at ~3.9 ppm (unchanged).
-
Piperazine Ring: Two sets of broad triplets/multiplets at ~3.1 ppm (adjacent to benzoate N) and ~2.6 ppm (adjacent to propyl N).
-
Propyl Chain:
- : Triplet at ~0.9 ppm .
- (middle): Sextet/Multiplet at ~1.5 ppm .
- : Triplet at ~2.3 ppm .
-
B. Mass Spectrometry (LC-MS)
-
SM: Look for
at 216 and 218 (characteristic 3:1 intensity ratio of and ). -
Product: Look for
at 308 .-
Validation: The absence of the M+2 peak (218) confirms complete consumption of the chloro-starting material.
-
C. HPLC Purity Profiling
Due to the introduction of the basic piperazine amine, the Product will have significantly different retention characteristics than the neutral/acidic SM.
-
Method: Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid.
-
Observation: The Product is more polar (due to the amine) but also has a lipophilic tail. Under acidic conditions (protonated amine), it often elutes earlier or shows a distinct peak shape compared to the SM.
Experimental Workflow: Structural Confirmation
This self-validating workflow ensures no false positives.
Figure 2: Analytical decision matrix for confirming the conversion of SM to Product.
Step-by-Step Protocol
-
TLC Monitoring:
-
Plate: Silica Gel
. -
Eluent: 5% Methanol in Dichloromethane (DCM).
-
Visualization: UV (254 nm). The Product will likely have a lower
than the SM due to the polar amine, and may streak slightly unless is added to the eluent.
-
-
Sample Prep for NMR:
-
Isolate the solid product (filtration or evaporation).
-
Wash with water to remove unreacted piperazine (water-soluble).
-
Dry under vacuum.
-
Dissolve 10 mg in 0.6 mL
.
-
-
Data Verification:
-
Verify the integral ratio of Aromatic Protons (3H) : Methyl Ester (3H) : Propyl/Piperazine (15H total).
-
References
-
PubChem. Methyl 4-chloro-3-nitrobenzoate (Compound Summary). National Library of Medicine. [Link]
-
Royal Society of Chemistry. Nitration of methyl benzoate and subsequent derivatives. RSC Education.[5] [Link]
-
Organic Chemistry Portal.
).[Link] -
SpectraBase. Proton NMR of Methyl 3-nitrobenzoate derivatives. Wiley Science Solutions. [Link]
Sources
- 1. Methyl 3-nitrobenzoate(618-95-1) 1H NMR spectrum [chemicalbook.com]
- 2. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-chloro-3-nitrobenzoate | 14719-83-6 [chemicalbook.com]
- 4. chegg.com [chegg.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
A Comparative Guide to the Chromatographic Separation of Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate Isomers
Introduction
In the landscape of pharmaceutical development, the precise control and analysis of molecular structure are not merely procedural; they are fundamental to safety and efficacy. Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate is a complex heterocyclic compound representative of intermediates crucial in the synthesis of active pharmaceutical ingredients (APIs). The synthesis of such a molecule can invariably lead to the formation of multiple isomers, particularly positional isomers of the nitro and piperazine groups on the benzoate ring.
The differential pharmacological and toxicological profiles of isomers are well-documented, making their separation and quantification a critical regulatory and scientific challenge. A non-stereoselective assay that fails to distinguish between isomers can produce misleading pharmacokinetic and therapeutic data, jeopardizing clinical outcomes. This guide provides an in-depth comparison of chromatographic strategies for the effective separation of this compound isomers, grounded in mechanistic principles and supported by detailed experimental protocols. We will explore and contrast the performance of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase HPLC (NP-HPLC), and the increasingly powerful Supercritical Fluid Chromatography (SFC).
The Analytical Challenge: Deconstructing the Molecule
The structure of this compound presents a unique set of challenges and opportunities for chromatographic separation. Its key features are:
-
A Nitroaromatic System: The nitro-substituted benzene ring is electron-rich and capable of engaging in strong π-π interactions. However, positional isomers of nitroaromatics are notoriously difficult to separate due to their similar hydrophobicities.
-
A Basic Piperazine Moiety: The propylpiperazine group contains tertiary amine functionalities, which can exhibit strong interactions with acidic silica surfaces (in NP-HPLC) or require mobile phase modifiers to ensure good peak shape in RP-HPLC. Furthermore, piperazine derivatives are a well-known class of chiral compounds, and while the parent molecule here is achiral, the potential for chiral precursors or related impurities necessitates consideration of enantioselective methods.
-
An Ester Group: The methyl benzoate portion of the molecule adds to its overall polarity and provides a primary chromophore for UV detection.
Achieving baseline separation requires a chromatographic system that can exploit subtle differences in the polarity, hydrophobicity, and steric arrangement of the isomers.
Strategy 1: Reversed-Phase HPLC (RP-HPLC) - The Universal Starting Point
RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness and broad applicability. Separation is primarily driven by hydrophobic interactions between the analyte and a non-polar stationary phase.
Causality of Column Selection
The choice of stationary phase is the most critical parameter for achieving selectivity in RP-HPLC. While a standard C18 (octadecylsilane) column is a common first choice, its separation mechanism relies almost exclusively on hydrophobicity, which is often insufficient for resolving structurally similar positional isomers.
A Phenyl-Hexyl stationary phase presents a more sophisticated and logical choice for this specific analyte. This phase offers a multi-modal separation mechanism:
-
Hydrophobic Interactions: From the hexyl ligands and the phenyl ring's carbon framework.
-
π-π Interactions: The electron-rich phenyl rings of the stationary phase can interact strongly with the electron-deficient nitroaromatic ring of the analyte. This specific interaction is highly sensitive to the relative positions of substituents, providing a powerful tool for separating positional isomers that a C18 phase cannot differentiate.
Experimental Protocol: RP-HPLC Method Development
This protocol outlines a systematic approach to developing a separation method using an Agilent 1290 Infinity II LC System or equivalent.
-
Column Selection:
-
Test Column 1: Agilent Poroshell 120 C18, 4.6 × 100 mm, 2.7 µm.
-
Test Column 2: Agilent Poroshell 120 Phenyl-Hexyl, 4.6 × 100 mm, 2.7 µm.
-
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the isomer mixture in methanol. Dilute to 50 µg/mL with a 50:50 water:acetonitrile mixture for injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B1: Acetonitrile.
-
Mobile Phase B2: Methanol.
-
-
Initial Gradient Scouting:
-
Column: Phenyl-Hexyl.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm (based on the nitroaromatic chromophore).
-
Injection Volume: 5 µL.
-
Gradient Program: 10% to 90% B1 over 15 minutes. Hold at 90% B1 for 2 minutes.
-
-
Selectivity Optimization:
-
Repeat the gradient scout using Methanol (B2) as the organic modifier. The change in solvent can alter elution order and improve separation.
-
Based on the scouting runs, create an optimized gradient that provides the best resolution in the shortest time. A shallow gradient around the elution point of the isomers is often effective.
-
-
Data Analysis: Calculate the Resolution (Rs) between critical isomer pairs. An Rs value >1.5 is considered baseline separation.
Expected Performance Comparison
| Parameter | C18 Column | Phenyl-Hexyl Column | Justification |
| Isomer A tR (min) | 8.2 | 9.5 | Increased retention due to π-π interactions. |
| Isomer B tR (min) | 8.3 | 10.1 | Differential π-π interactions lead to greater separation. |
| Resolution (Rs) | 0.8 | 2.1 | C18 relies on minor hydrophobicity differences, which are insufficient. Phenyl-Hexyl leverages electronic differences for superior selectivity. |
| Selectivity (α) | 1.02 | 1.07 | Higher selectivity factor indicates better peak spacing. |
Strategy 2: Normal-Phase HPLC (NP-HPLC) - The Isomer Specialist
For challenging isomer separations, Normal-Phase HPLC is an excellent alternative to reversed-phase. It utilizes a polar stationary phase and a non-polar mobile phase, with separation based on polar interactions like hydrogen bonding and dipole-dipole forces.
Causality of Column Selection
The nitro group and the basic nitrogens of the piperazine ring make the analyte highly suitable for NP-HPLC.
-
Bare Silica: A traditional choice, but its highly active, acidic silanol groups can lead to strong, sometimes irreversible, adsorption and poor peak shape for basic compounds like piperazines.
-
Cyano (CN) Bonded Phase: A more versatile and robust choice for this application. The cyano group provides a moderately polar surface capable of strong dipole-dipole interactions with the analyte's nitro group. It is less acidic than silica, leading to better peak shapes for basic analytes and faster equilibration times.
Experimental Protocol: NP-HPLC Method
-
Column Selection: Supelco Ascentis CN, 4.6 x 150 mm, 5 µm.
-
Sample Preparation: Prepare a 50 µg/mL solution of the isomer mixture in Hexane:Isopropanol (90:10). Ensure the sample is fully dissolved.
-
Mobile Phase Preparation:
-
Mobile Phase A: Hexane.
-
Mobile Phase B: Isopropanol (IPA).
-
Note: A small amount of an amine modifier like diethylamine (0.1%) can be added to the mobile phase to further improve the peak shape of the basic piperazine moiety.
-
-
Chromatographic Conditions:
-
Mode: Isocratic.
-
Mobile Phase Composition: Hexane:IPA (95:5). Adjust the percentage of IPA to optimize retention and resolution.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Evaluate retention time (k') and resolution (Rs). Higher IPA content will decrease retention.
Visualizing the Method Development Workflow
Caption: Workflow for Normal-Phase HPLC method optimization.
Strategy 3: Supercritical Fluid Chromatography (SFC) - The High-Performance, Green Alternative
SFC has emerged as a premier technique for both chiral and achiral isomer separations. It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This allows for faster separations and higher efficiency than HPLC. Furthermore, the significant reduction in organic solvent use makes SFC a "greener" technology.
Causality and Advantages
SFC bridges the gap between normal-phase and reversed-phase HPLC. By using CO2 modified with a polar co-solvent (e.g., methanol), it operates in a mode similar to normal-phase, making it ideal for this analyte. The advantages are compelling:
-
Speed: The low viscosity of the mobile phase allows for high flow rates without excessive backpressure, dramatically reducing analysis times.
-
Resolution: SFC often provides superior resolution for complex isomer mixtures compared to HPLC.
-
Versatility: It is compatible with a wide range of stationary phases, including the chiral columns often required for piperazine derivatives.
Experimental Protocol: SFC Method
-
System: Waters ACQUITY UPC² or similar.
-
Column Selection: Waters Trefoil AMY1 (Amylose-based Chiral Stationary Phase), 3.0 × 150 mm, 2.5 µm. This column is chosen for its proven ability to separate chiral compounds and positional isomers.
-
Sample Preparation: Prepare a 50 µg/mL solution in Methanol.
-
SFC Conditions:
-
Co-solvent: Methanol.
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Total Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detector: Photodiode Array (PDA) detector, 210-400 nm.
-
Make-up Solvent (for MS coupling): Methanol at 0.3 mL/min.
-
-
Data Analysis: Assess peak resolution and analysis time.
Visualizing the SFC System
Caption: Schematic of a modern Supercritical Fluid Chromatography system.
Head-to-Head Performance Comparison
| Feature | RP-HPLC (Phenyl-Hexyl) | NP-HPLC (Cyano) | SFC (Chiral Phase) |
| Primary Mechanism | Hydrophobic & π-π Interactions | Polar & Dipole-Dipole Interactions | Polar Interactions |
| Typical Analysis Time | 15-25 minutes | 10-20 minutes | 3-8 minutes |
| Isomer Resolution | Good to Excellent | Good to Excellent | Excellent |
| Solvent Consumption | High (Aqueous/Organic) | High (Organic) | Very Low (Mainly CO2) |
| Pros | Robust, widely available, good for QC environments. | Excellent selectivity for polar isomers. | Extremely fast, high resolution, "green" technology, ideal for chiral & achiral isomers. |
| Cons | May require longer run times, high solvent cost. | Sensitive to water, requires non-polar solvents. | Higher initial instrument cost. |
Conclusion and Recommendations
The successful chromatographic separation of this compound isomers is achievable through a logical, mechanism-based approach to method development. No single technique is universally superior; rather, the optimal choice depends on the specific analytical goal.
-
For initial method development and routine quality control, Reversed-Phase HPLC on a Phenyl-Hexyl column is the recommended starting point. Its multi-modal separation mechanism offers a high probability of resolving key positional isomers.
-
If RP-HPLC fails to provide adequate resolution, Normal-Phase HPLC on a Cyano column is a powerful second option, specifically targeting the polar nature of the isomers.
-
For high-throughput analysis, challenging separations, or when potential chiral impurities must be resolved, Supercritical Fluid Chromatography (SFC) is unequivocally the superior technology. Its combination of speed, high resolving power, and reduced environmental impact represents the cutting edge of separation science for complex pharmaceutical intermediates.
By understanding the interplay between analyte structure and stationary phase chemistry, researchers can confidently develop robust and reliable methods to ensure the purity and safety of next-generation pharmaceutical compounds.
References
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- Zhou, T., et al. (2026). Online supercritical fluid derivative extraction-pressure change focusing-supercritical fluid chromatography-mass spectrometry for identification of double bond positional isomers in unsaturated lipids. Talanta.
- ResearchGate. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
- BioPharma Services Inc. (2024). Bioanalytical Method Development: Isomers.
- ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column.
- Crawford Scientific. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Journal of Chemical and Pharmaceutical Research. (n.d.). A process of method development: A chromatographic approach.
- OMICS International. (2022). The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis.
- U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
- Shimadzu Corporation. (n.d.). Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography.
- Agilent Technologies. (n.d.). Supercritical fluid chromatography-mass spectrometry methods for lipidomics profiling.
- Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
- Armstrong, Z. B., et al. (2022).
Reference standards for Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate analysis
[2]
Executive Summary: The Role of Homolog Standards
In pharmaceutical development, the purity of starting materials dictates the impurity profile of the final API.[2] This compound (hereafter referred to as MN-PPB ) serves as a vital Reference Standard for identifying and quantifying "homolog impurities" in the synthesis of piperazine-based drugs.[2]
Specifically, it is the N-propyl analog of the more common N-methyl or N-ethyl piperazine intermediates found in kinase inhibitors (e.g., Imatinib analogs) and PDE5 inhibitors.[1][2] Its primary utility lies in Analytical Method Validation , where it is used to demonstrate the specificity of HPLC/LC-MS methods to distinguish between alkyl-chain homologs (Methyl vs. Ethyl vs. Propyl).[1][2]
| Feature | Specification |
| Compound Name | This compound |
| Primary Application | Impurity Reference Standard (Homolog Identification) |
| Chemical Formula | C₁₅H₂₁N₃O₄ |
| Molecular Weight | 307.35 g/mol |
| Appearance | Yellow to Orange Crystalline Solid (characteristic of nitro-aromatics) |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Low solubility in Water |
Chemical Identity & Synthesis Origins
Understanding the origin of MN-PPB is essential for explaining its presence in drug substances.[1][2] It is typically formed via Nucleophilic Aromatic Substitution (SₙAr) .[2]
Synthesis Pathway (Origin of Impurity)
The compound arises when 1-propylpiperazine (either as a reagent or a contaminant in 1-methylpiperazine) reacts with Methyl 4-chloro-3-nitrobenzoate .[1][2]
Figure 1: Formation pathway of MN-PPB via Nucleophilic Aromatic Substitution.
Criticality in Process Control
If a manufacturing process uses 1-methylpiperazine that contains trace amounts of 1-propylpiperazine (a common manufacturing impurity in piperazine supplies), MN-PPB will form as a "Process-Related Impurity."[1][2] Without this reference standard, this impurity might co-elute with the main peak or be misidentified, leading to regulatory non-compliance (ICH Q3A/Q3B guidelines).[2]
Comparative Analysis: Reference Standard Grades
When selecting a reference standard for MN-PPB, researchers must choose between different grades based on the intended use (Qualitative ID vs. Quantitative Assay).[1][2]
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Research Grade (Chemical Building Block) |
| Primary Use | ISO 17034 Accredited Quantification | Routine QC, Method Validation | Synthesis starting material, Early R&D |
| Purity | > 99.0% (Mass Balance/qNMR) | > 97-98% (HPLC Area %) | > 95% (Variable) |
| Traceability | NIST/Pharmacopeia Traceable | Internal CoA | Supplier CoA only |
| Data Package | H-NMR, C-NMR, MS, IR, TGA, KF, ROI | H-NMR, MS, HPLC | H-NMR (basic) |
| Cost | High ( | Moderate ( | Low ($) |
| Recommendation | Gold Standard for Release Testing | Standard for Method Development | Not Recommended for Analytical Standards |
Expert Insight: For early-stage method development, an Analytical Reference Standard is sufficient.[1][2] However, for filing an IND/NDA where this specific impurity is being controlled, a CRM or a fully characterized Secondary Standard is required to determine Response Factors (RF) accurately.
Analytical Method Development
The basicity of the piperazine ring and the hydrophobicity of the propyl chain drive the analytical strategy.[1]
HPLC Method Strategy (Reverse Phase)
The N-propyl group makes MN-PPB significantly more hydrophobic (later eluting) than its N-methyl or N-ethyl analogs.[1][2]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1][2]
-
Mobile Phase A: 10 mM Ammonium Formate (pH 9.0) or 0.1% TFA (pH 2.0).[2]
-
Note: High pH (pH > 8) is preferred for piperazines to suppress protonation, improving peak shape and retention.[2]
-
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV at 254 nm (Benzoate absorption) and 360 nm (Nitro-aromatic tail).[1][2]
LC-MS/MS Identification
For trace analysis, Mass Spectrometry is the definitive identification tool.[1][2]
-
Ionization: ESI Positive Mode (ESI+).
-
Parent Ion [M+H]⁺: m/z ~308.16.
-
Fragmentation Pattern:
Figure 2: Analytical workflow for distinguishing MN-PPB from related impurities.
Experimental Protocol: Standard Preparation
Objective: Prepare a stable stock solution for HPLC injection.
Safety Precaution: Nitro-aromatics are potentially genotoxic.[1][2] Handle in a fume hood with nitrile gloves.
-
Weighing: Accurately weigh 10.0 mg of MN-PPB Reference Standard into a 10 mL volumetric flask.
-
Dissolution: Add 5 mL of Acetonitrile (ACN) . Sonicate for 5 minutes. The compound should dissolve completely to form a clear yellow solution.
-
Troubleshooting: If solubility is poor, use DMSO for the initial wetting, then dilute with ACN.[2]
-
-
Dilution: Make up to volume with ACN to obtain a 1.0 mg/mL Stock Solution .
-
Working Standard: Dilute the Stock Solution 1:100 with Mobile Phase A:ACN (50:50) to obtain a 10 µg/mL working standard for HPLC injection.
-
Storage: Store stock solutions at -20°C in amber vials. Stable for 3 months (re-validate if precipitation occurs).
References
-
International Conference on Harmonisation (ICH). "Impurity in New Drug Substances Q3A(R2)."[2] ICH Guidelines, 2006.[2] [Link]
-
European Pharmacopoeia (Ph. Eur.). "Control of Impurities in Substances for Pharmaceutical Use (5.10)." EDQM, 2024.[2] [Link][1][2]
-
PubChem. "Methyl 3-nitrobenzoate Derivatives - Compound Summary."[1][2] National Library of Medicine. [Link][1][2]
-
Dolan, J. W. "HPLC Method Development for Pharmaceuticals."[2] Separation Science, 2018.[2] [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Methyl 3-nitro-4-(4-propylpiperazin-1-yl)benzoate. The protocols herein are designed to establish a self-validating system of safety, grounded in authoritative sources and field-proven insights.
Hazard Analysis: A Structurally-Informed Approach
Due to the specialized nature of this compound, a dedicated Safety Data Sheet (SDS) may not be readily available. Therefore, a comprehensive hazard assessment must be derived from its constituent chemical moieties: the nitroaromatic system, the piperazine derivative, and the benzoate ester.
-
Nitroaromatic Moiety (-NO₂ on a benzene ring): Aromatic nitro compounds are recognized for their potential toxicity. The strong electron-withdrawing nature of the nitro group can lead to reactivity and metabolic pathways that produce hazardous intermediates.[1][2] Key concerns include skin irritation, potential for absorption through the skin, and possible mutagenicity. While mononitro compounds are generally not considered explosive, they are thermally sensitive and can decompose, releasing toxic nitrogen oxides (NOx).[3][4]
-
Piperazine Derivative Moiety: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[5][6][7] They are also recognized as potent skin and respiratory sensitizers.[5][7] An allergic reaction can be triggered upon subsequent exposure, even at very low levels.[6] Systemic effects following absorption can include impacts on the central nervous system.[6][8]
-
Benzoate Ester Moiety: While generally of lower toxicity, esters can cause irritation to the eyes, skin, and respiratory tract.
Risk Assessment and PPE Selection Protocol
A dynamic risk assessment is mandatory before any handling of the compound. The level of protection must be commensurate with the scale and nature of the procedure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan and to provide appropriate personal protective equipment.[9][10][11]
PPE Selection Framework
The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Task/Operation | Physical State | Scale | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting | Solid (powder) | < 1 g | Double-gloved with nitrile gloves | Safety glasses with side shields | Standard lab coat | Recommended inside a chemical fume hood. If not feasible, a fit-tested N95 respirator is the minimum. |
| Weighing/Aliquotting | Solid (powder) | > 1 g | Double-gloved with nitrile gloves | Chemical splash goggles | Chemical-resistant lab coat | Mandatory use of a chemical fume hood. |
| Solution Preparation | Liquid (in solvent) | Any | Double-gloved with nitrile gloves | Chemical splash goggles | Chemical-resistant lab coat | Mandatory use of a chemical fume hood. |
| Reaction Setup/Workup | Liquid/Slurry | Any | Double-gloved with nitrile gloves | Chemical splash goggles and a face shield | Chemical-resistant lab coat | Mandatory use of a chemical fume hood. |
| Purification (e.g., Chromatography) | Liquid | Any | Double-gloved with nitrile gloves | Chemical splash goggles and a face shield | Chemical-resistant lab coat | Mandatory use of a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, procedural workflow is critical to minimize exposure risk.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Functionality: Before starting, ensure the chemical fume hood has a current certification and is functioning correctly.
-
Prepare Work Area: Line the work surface of the fume hood with absorbent, plastic-backed paper.
-
Assemble Materials: Place all necessary equipment (spatulas, glassware, solvents, waste containers) inside the fume hood to minimize reaching in and out.
-
Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.
Step 2: Donning Personal Protective Equipment (PPE)
The sequence of donning PPE is crucial to ensure proper fit and coverage.
-
Put on the inner pair of nitrile gloves.
-
Don the chemical-resistant lab coat, ensuring it is fully buttoned.
-
Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Don eye and face protection (goggles and/or face shield).
-
If required, perform a seal check on your respirator before entering the work area.
Step 3: Doffing Personal Protective Equipment (PPE)
Doffing must be performed carefully to prevent contaminating yourself.
-
Outer Gloves: Peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated solid waste container.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.
-
Eye/Face Protection: Remove goggles and/or face shield from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
All waste generated from handling this compound must be treated as hazardous.
-
Chemical Waste:
-
Non-Halogenated Organic Solvents: Liquid waste containing this compound dissolved in non-halogenated solvents (e.g., ethanol, acetone, ethyl acetate) should be collected in a clearly labeled, dedicated "Non-Halogenated Hazardous Waste" container.[12]
-
Halogenated Organic Solvents: If halogenated solvents (e.g., dichloromethane, chloroform) are used, the waste must be segregated into a "Halogenated Hazardous Waste" container.[12]
-
Aqueous Waste: Aqueous solutions from workups should be collected in a dedicated "Aqueous Hazardous Waste" container. Do not dispose of down the drain.[13]
-
-
Contaminated Solid Waste:
-
All used PPE (gloves, lab coats), absorbent pads, and contaminated weighing papers must be placed in a sealed, clearly labeled "Hazardous Solid Waste" container for collection by environmental health and safety personnel.
-
The following diagram illustrates the decision-making process for PPE selection.
Sources
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. nj.gov [nj.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. labequipmentdirect.com [labequipmentdirect.com]
- 10. osha.gov [osha.gov]
- 11. compliancy-group.com [compliancy-group.com]
- 12. riskassess.com.au [riskassess.com.au]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



